JNK3 inhibitor-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-naphthalen-1-ylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C20H14N2O2/c23-19(15-9-5-7-13-6-1-2-8-14(13)15)12-18-20(24)22-17-11-4-3-10-16(17)21-18/h1-12,23H,(H,22,24)/b19-12- |
InChI Key |
CBQPPZMIMTVSRY-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=C/C3=NC4=CC=CC=C4NC3=O)/O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=CC3=NC4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
Foundational & Exploratory
JNK3 Inhibitor-2: A Technical Guide to its Mechanism of Action in Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal apoptosis, or programmed cell death of neurons, is a critical process implicated in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] A key regulator of this process is the c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family predominantly expressed in the central nervous system.[1][2][4] Its activation in response to cellular stress triggers a signaling cascade that ultimately leads to neuronal demise.[5][6] Consequently, the inhibition of JNK3 has emerged as a promising therapeutic strategy for neuroprotection.[1][2][7] This technical guide provides an in-depth exploration of the mechanism of action of JNK3 inhibitors in preventing neuronal apoptosis, with a focus on representative compounds due to the lack of a specific registered inhibitor named "JNK3 inhibitor-2". We will delve into the underlying signaling pathways, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize these complex processes.
The JNK3 Signaling Pathway in Neuronal Apoptosis
The JNK3 signaling cascade is a multi-tiered system that responds to various stress stimuli, including oxidative stress, neuroinflammation, and protein aggregation.[2] Upstream kinases, notably the mitogen-activated protein kinase kinases (MKK4 and MKK7), phosphorylate and activate JNK3.[2] Scaffold proteins such as JIP-1 and β-arrestin-2 play a crucial role in the spatial and temporal organization of this signaling module, facilitating the efficient activation of JNK3.[4][6]
Once activated, JNK3 can translocate to different cellular compartments to exert its pro-apoptotic functions. In the nucleus, it phosphorylates and activates transcription factors like c-Jun, which in turn upregulates the expression of pro-apoptotic genes, including Fas ligand and Bim.[5][8] In the cytoplasm and on the mitochondrial membrane, JNK3 can directly phosphorylate members of the Bcl-2 family of proteins.[8] For instance, it can activate pro-apoptotic proteins like BAD and BIM, while inhibiting the anti-apoptotic activity of Bcl-2 and Bcl-xL.[8][9] This shifts the balance towards mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[5]
Mechanism of Action of JNK3 Inhibitors
JNK3 inhibitors primarily function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates in a competitive and often reversible manner.[10] By blocking the catalytic activity of JNK3, these inhibitors effectively halt the pro-apoptotic signaling cascade. This leads to a reduction in the phosphorylation of c-Jun, thereby decreasing the expression of pro-apoptotic genes.[10][11] Furthermore, the inhibition of JNK3 prevents the phosphorylation-mediated inactivation of anti-apoptotic Bcl-2 family members and the activation of their pro-apoptotic counterparts.[12] This helps to maintain mitochondrial integrity, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.[10] Some inhibitors, such as JNK-IN-8, are irreversible and form a covalent bond with a conserved cysteine residue within the JNK protein.[13][14]
Quantitative Data on the Efficacy of JNK3 Inhibitors
The efficacy of JNK3 inhibitors in preventing neuronal apoptosis has been quantified in numerous studies. The following tables summarize key data for three representative inhibitors: SP600125, FMU200, and JNK-IN-8.
Table 1: Inhibitory Potency of Selected JNK3 Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| SP600125 | 40 | 40 | 90 | [10][15] |
| FMU200 | >1000 (16% inhibition at 100 nM) | 73% inhibition at 100 nM | 0.3 | [16][17] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [14][15] |
Table 2: Neuroprotective Effects of Selected JNK3 Inhibitors in Neuronal Cell Models
| Inhibitor | Cell Model | Apoptotic Stimulus | Key Finding | Quantitative Effect | Reference |
| SP600125 | Cortical Neurons | Aβ25–35 | Inhibition of neuronal death | Dose-dependent inhibition, maximal effect at 100 nM | [13] |
| FMU200 | SH-SY5Y | 6-OHDA / H₂O₂ | Reduction in cell death | ~40% and ~90% reduction after 24 and 48 h, respectively | [16][18][19] |
| JNK-IN-8 | Not Specified | Brain Injury | Reduction of neuronal apoptosis | Significant reduction compared to control | [11] |
Detailed Experimental Protocols
JNK3 Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a JNK3 substrate.
Principle: A luminescent kinase assay that measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.[20]
Protocol:
-
Prepare Reagents: Dilute the JNK3 enzyme, substrate (e.g., ATF2), ATP, and the test inhibitor in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).[20]
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or DMSO as a control), 2 µl of the JNK3 enzyme, and 2 µl of a solution containing the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Record the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]
- 4. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 7. JNK3 Kinase Enzyme System Application Note [promega.com]
- 8. Apoptosis (TUNEL assay) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. stemcell.com [stemcell.com]
- 15. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Str… [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
Discovery and synthesis of novel JNK3 inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of Novel JNK3 Inhibitors
Introduction: JNK3 as a Therapeutic Target
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a significant therapeutic target, particularly for neurodegenerative diseases.[1][2] Unlike the ubiquitously expressed JNK1 and JNK2 isoforms, JNK3 is predominantly found in the brain, with lower levels of expression in the heart and testes.[1][3][4] This tissue-specific expression profile makes JNK3 an attractive target for developing selective inhibitors with potentially fewer systemic side effects.[5][6]
Under pathological conditions, such as exposure to oxidative stress, neurotoxins, or inflammatory cytokines, JNK3 is strongly activated and plays a pivotal role in mediating neuronal apoptosis (programmed cell death).[3][5][7] Elevated levels of activated JNK have been observed in postmortem brain tissues of patients with Alzheimer's disease.[8] Furthermore, JNK3 activation is implicated in the pathogenesis of Parkinson's disease and neuronal damage following cerebral ischemia.[4][9][10] Genetic knockout of JNK3 in animal models has been shown to protect against neurodegeneration, reinforcing its role as a key mediator of neuronal death.[1] Consequently, the discovery of potent and selective small-molecule inhibitors of JNK3 is a promising strategy for developing neuroprotective therapies.[5][11]
The JNK3 Signaling Pathway
The activation of JNK3 is a multi-tiered process initiated by various cellular stressors. This signaling cascade involves a series of sequential phosphorylation events orchestrated by upstream kinases.
Stress signals, such as oxidative stress or inflammatory cytokines, activate a MAP Kinase Kinase Kinase (MAP3K), for instance, the Apoptosis Signal-regulating Kinase 1 (ASK1).[5] This activated MAP3K then phosphorylates and activates the MAP Kinase Kinases (MAP2K), specifically MKK4 and MKK7.[5] These dual-specificity kinases, in turn, phosphorylate JNK3 on specific threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.
Once activated, JNK3 phosphorylates a range of downstream substrates. The most well-known substrate is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[7] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[7] Scaffold proteins, such as JIP-1 (JNK-interacting protein-1) and β-arrestin-2, play a crucial role by assembling components of the signaling module, thereby regulating the spatial and temporal activation of JNK3 and influencing cellular outcomes.[7][12]
Workflow for Novel JNK3 Inhibitor Discovery
The discovery of a novel JNK3 inhibitor is a systematic process that integrates computational and experimental methodologies to identify, optimize, and characterize new chemical entities. The workflow begins with screening large libraries of compounds and progresses through stages of increasing refinement to select a preclinical candidate.
The initial phase often involves high-throughput screening (HTS) of large compound libraries using a biochemical assay to identify "hits"—compounds that inhibit JNK3 activity.[9] Alternatively, virtual screening or fragment-based drug discovery (FBDD) can be employed.[8][10] Hits are then validated and triaged based on potency and chemical tractability. Promising hits advance to the "hit-to-lead" stage, where initial structure-activity relationship (SAR) studies are conducted to improve potency and selectivity.
Leads with desirable properties enter lead optimization. This intensive phase uses structure-based drug design (SBDD), guided by X-ray crystallography of inhibitor-JNK3 complexes, to rationally design modifications that enhance potency, selectivity against other kinases (especially JNK1/2 and p38α), and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][8] Optimized leads are then evaluated in cell-based assays to confirm their mechanism of action and neuroprotective effects.[1][13] The most promising compounds are designated as preclinical candidates and undergo in-depth pharmacokinetic profiling and in vivo testing in animal models of neurodegenerative disease.[14]
Data Presentation: Quantitative Analysis of Inhibitors
The optimization of lead compounds relies heavily on quantitative data from biochemical and cellular assays. Structure-activity relationship (SAR) studies systematically explore how chemical modifications affect a compound's potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for JNK3 over other kinases.
Table 1: SAR of Aminopyrazole-Based Inhibitors (Amide Moiety)
This table illustrates the impact of modifying the amide portion of an aminopyrazole scaffold on JNK3 and JNK1 inhibition, highlighting the importance of this region for both potency and isoform selectivity.[1][15]
| Compound | R Group | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |
| 8c | 4-methyl-pyridinyl | 38 | 211 | 5.6 |
| 22b | 2-methyl-pyridinyl | 140 | 3330 | 23.8 |
| 22c | 2,4-dimethyl-pyridinyl | 132 | 1180 | 8.9 |
| 26k | (R)-3-amino-pyrrolidinyl | < 1 | 511 | >500 |
| 26n | 4-aminomethyl-piperidinyl | 1.8 | 98 | >50 |
Data sourced from Zheng et al., J Med Chem, 2014.[1][15]
Table 2: Selectivity Profile of Optimized JNK3 Inhibitors
This table shows the selectivity of lead compounds against other closely related kinases, which is critical for minimizing off-target effects. High selectivity against JNK1, JNK2, and p38α is a key goal.[1][15]
| Compound | JNK3 IC50 (nM) | JNK2 IC50 (nM) | JNK1 IC50 (nM) | p38α IC50 (nM) |
| 26k | < 1 | 204 | 511 | >20,000 |
| 26n | 1.8 | 1.9 | 98 | >10,000 |
Data sourced from Zheng et al., J Med Chem, 2014.[1][15]
Table 3: Comparison of Pan-JNK and Selective Inhibitors
This table contrasts pan-JNK inhibitors, which have been explored in clinical trials for various indications, with newer, more selective JNK3 inhibitors.[6][16]
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| SP600125 | Pan-JNK | 40 | 40 | 90 |
| AS602801 | Pan-JNK | 80 | 90 | 230 |
| Compound 26k | JNK3 Selective | 511 | 204 | < 1 |
Data compiled from multiple sources.[1][6]
Experimental Protocols
Detailed and reproducible experimental methods are the foundation of drug discovery research. Below are representative protocols for the synthesis and characterization of novel JNK3 inhibitors.
Protocol 1: General Synthesis of Aminopyrazole-Based JNK3 Inhibitors
This protocol describes a representative synthesis for compounds like 26n , based on published methods.[1]
Step 1: Synthesis of the Pyrazole Core
-
To a solution of 3-nitrophenylhydrazine hydrochloride in ethanol, add ethyl 2-cyano-3-ethoxyacrylate.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the ethyl 1-(3-nitrophenyl)-4-cyano-1H-pyrazol-5-carboxylate intermediate.
-
Hydrolyze the ester using aqueous sodium hydroxide, followed by acidic workup to obtain the carboxylic acid.
-
Reduce the nitro group to an amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride to yield the aminophenyl-pyrazole intermediate.
Step 2: Urea Formation
-
Dissolve the aminophenyl-pyrazole intermediate in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an appropriate isocyanate (e.g., 2-chlorophenyl isocyanate) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Collect the resulting precipitate by filtration or purify by chromatography to obtain the urea-pyrazole carboxylic acid.
Step 3: Amide Coupling
-
Dissolve the urea-pyrazole carboxylic acid in dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture for 15 minutes, then add the desired amine (e.g., tert-butyl (4-(aminomethyl)piperidin-1-yl)carboxylate).
-
Stir at room temperature for 8-12 hours.
-
Perform an aqueous workup and purify the product by column chromatography.
-
If a protecting group (e.g., Boc) is present, deprotect under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final inhibitor.
Protocol 2: In Vitro JNK3 Kinase Inhibition Assay (TR-FRET)
This biochemical assay is suitable for HTS and measures the direct inhibition of JNK3 kinase activity.[9]
-
Reagents and Buffers :
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM MgCl₂, 2 mM DTT, 0.1% BSA.
-
JNK3 Enzyme: Recombinant human JNK3.
-
Substrate: Biotinylated ATF2 peptide (b-ATF2).
-
ATP solution.
-
Detection Reagents: Europium-labeled anti-phospho-ATF2 antibody (Eu-Ab) and XL-665-labeled streptavidin (SA-XL-665).
-
-
Procedure :
-
Dispense 4 µL of a 2x substrate/ATP solution (e.g., 250 nM b-ATF2, 1.25 µM ATP in assay buffer) into wells of a 1536-well microtiter plate.
-
Add 50 nL of test compound dissolved in DMSO to the assay wells. Include positive controls (e.g., a known JNK3 inhibitor like SP600125) and negative controls (DMSO only).[9]
-
Initiate the kinase reaction by adding 4 µL of a 2x JNK3 enzyme solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 5 µL of detection mix containing Eu-Ab and SA-XL-665.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm and 620 nm.
-
-
Data Analysis :
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Determine the percent inhibition for each compound relative to the positive and negative controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Neuroprotection Assay (6-OHDA-Induced Cell Death)
This cell-based assay evaluates the ability of an inhibitor to protect neuronal cells from a specific neurotoxin.[1][6][11]
-
Cell Culture :
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.
-
-
Treatment :
-
Pre-treat the cells with various concentrations of the JNK3 inhibitor for 1-2 hours.
-
Introduce the neurotoxin 6-hydroxydopamine (6-OHDA) to a final concentration of 35-50 µM to induce oxidative stress and cell death.[1]
-
Include wells with untreated cells (negative control) and cells treated with 6-OHDA only (positive control for toxicity).
-
Incubate the cells for 24-48 hours.
-
-
Viability Assessment (MTT Assay) :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the untreated negative control.
-
Plot cell viability versus inhibitor concentration to assess the neuroprotective effect.
-
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors [mdpi.com]
- 9. AID 746 - Primary biochemical high-throughput screening assay for inhibitors of the c-Jun N-Terminal Kinase 3 (JNK3) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research Portal [scholarship.miami.edu]
- 12. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. | BioWorld [bioworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The role of JNK3 signaling in neurodegenerative disease models
An In-Depth Technical Guide to the Role of JNK3 Signaling in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases (SAPKs) that play a pivotal role in translating extracellular stimuli into a wide range of cellular responses, including apoptosis, inflammation, and neuroplasticity. The JNK family comprises three main isoforms (JNK1, JNK2, and JNK3) encoded by separate genes. While JNK1 and JNK2 are expressed ubiquitously throughout the body, JNK3 is predominantly localized to the central nervous system (CNS), heart, and testes.[1][2] This brain-specific expression profile makes JNK3 a particularly compelling subject of investigation and a promising therapeutic target for neurological disorders.[3]
Under pathological conditions, such as exposure to oxidative stress, neurotoxins, or misfolded proteins, JNK3 is strongly activated and is considered a key transducer of degenerative signals.[2][4] Extensive research has implicated aberrant JNK3 signaling in the pathogenesis of several major neurodegenerative diseases. This technical guide provides a comprehensive overview of the role of JNK3 in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) models, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to support ongoing research and drug development efforts.
The JNK3 Signaling Pathway: A Core Stress-Response Cascade
The activation of JNK3 follows a canonical three-tiered kinase cascade. Various stress stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity, trigger the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as Apoptosis Signal-regulating Kinase 1 (ASK1) or a Mixed Lineage Kinase (MLK).[5] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK4 and MKK7.[5] MKK4 and MKK7, in turn, dually phosphorylate JNK3 on specific threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.[4]
The specificity and localization of JNK3 signaling are tightly regulated by scaffold proteins, such as JNK-interacting protein-1 (JIP-1) and β-arrestin-2.[6] These scaffolds assemble the components of the kinase cascade into a functional signaling module, ensuring the efficient and targeted activation of JNK3 in specific subcellular compartments, such as the nucleus or postsynaptic densities.[6] Once activated, JNK3 phosphorylates a host of downstream substrates, including the transcription factor c-Jun, which subsequently drives the expression of pro-apoptotic genes.[7] Other critical substrates in neurodegenerative contexts include the Amyloid Precursor Protein (APP), Tau protein, Bcl-2 family members, and motor proteins like kinesin-1.[4][8]
JNK3 Signaling in Alzheimer's Disease (AD) Models
In Alzheimer's Disease, JNK3 signaling is a critical nexus linking the two primary pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau.[2] Aβ oligomers act as a potent stress stimulus, triggering the activation of the JNK3 pathway.[9] Activated JNK3 is found in the brains of AD patients, where it co-localizes with Aβ plaques and its levels in the cerebrospinal fluid correlate with cognitive decline.[2][10]
JNK3 activation creates a vicious feedback loop that perpetuates Aβ production. JNK3 is the major kinase responsible for phosphorylating the Amyloid Precursor Protein (APP) at the Threonine 668 residue.[2][11] This phosphorylation event promotes the amyloidogenic processing of APP, leading to increased generation of toxic Aβ42 peptides.[6][11] Furthermore, JNK3 directly phosphorylates Tau protein at multiple sites associated with NFT formation, thereby contributing to the microtubule destabilization and neuronal dysfunction characteristic of AD.[12][13][14] Genetic deletion of JNK3 in AD mouse models has been shown to dramatically reduce Aβ levels, decrease plaque load, increase neuron count, and improve cognition.[2][11]
Quantitative Data from AD Models
| Model System | Intervention | Key Findings | Reference |
| Familial AD (FAD) Mice | Genetic deletion of Jnk3 | Dramatic reduction in Aβ42 levels and plaque load; increased neuron number; improved cognition. | [11] |
| Tg2576 AD Mice | AAV-mediated JNK3 overexpression | Induced cognitive deficiencies and precipitated aberrant Tau misfolding without accelerating amyloid pathology. | [10][14] |
| Primary Rat Neurons | Treatment with Aβ42 | Increased activation of caspase-3 and PARP (apoptosis markers). | [13] |
| Primary Rat Neurons | Treatment with Aβ42 + JNK3 inhibitor | Inhibition of caspase-3 and PARP activation, protecting neurons from apoptosis. | [13] |
| TgCRND8 AD Mice | Treatment with D-JNKI-1 (JNK inhibitor) | Reduced phosphorylation of Tau at S202/T205. | [15] |
Experimental Protocols for AD Models
Protocol 1: Aβ-Induced Neurotoxicity in Primary Neurons
-
Cell Culture: Plate primary cortical or hippocampal neurons isolated from E18 rat or mouse embryos onto poly-D-lysine coated plates. Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.
-
Aβ42 Oligomer Preparation: Synthesize or purchase Aβ42 peptide. To prepare oligomers, dissolve the peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute into sterile PBS or cell culture medium and incubate at 4°C for 24 hours to allow oligomerization.
-
Treatment: Treat mature neuronal cultures with prepared Aβ42 oligomers (typically 1-10 µM) for 24-48 hours.
-
Viability Assessment (MTT Assay): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the culture medium and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or isopropanol and measure absorbance at 570 nm.
-
Apoptosis Assessment (TUNEL Staining): Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 in sodium citrate. Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol to label DNA strand breaks, a hallmark of apoptosis. Counterstain with a nuclear dye like DAPI and visualize using fluorescence microscopy.
Protocol 2: Western Blotting for pJNK and pTau
-
Sample Preparation: Homogenize mouse hippocampus or harvested cell pellets in ice-cold RIPA buffer containing a cocktail of protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-JNK, mouse anti-phospho-Tau AT8) overnight at 4°C with gentle agitation.
-
Detection: Wash the membrane extensively with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.
JNK3 Signaling in Parkinson's Disease (PD) Models
Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. JNK3 signaling is a key driver of this neuronal death in various PD models. Neurotoxins that mimic PD pathology, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-hydroxydopamine (6-OHDA), and rotenone, robustly activate the JNK pathway.[16]
The activation cascade often involves the MAPKKK ASK1, which is sensitive to oxidative stress—a central element of PD pathogenesis.[6][8] In response to neurotoxins, an ASK1-MKK4-JNK3 signaling module is assembled, frequently scaffolded by β-arrestin-2, leading to JNK3 activation.[6] This triggers apoptosis in dopaminergic neurons through mechanisms involving both the transcriptional activation of pro-death genes via c-Jun and direct effects on mitochondrial proteins.[6][17] Critically, genetic deletion of Jnk3 or pharmacological inhibition of the JNK pathway confers significant neuroprotection, preserving dopaminergic neurons and improving motor function in animal models of PD.[16]
Quantitative Data from PD Models
| Model System | Intervention | Key Findings | Reference |
| MPTP-treated Mice | Genetic deletion of Jnk2 and Jnk3 | Protected against MPTP-induced neurodegeneration. | [16][18] |
| Rotenone-treated Primary Dopaminergic Neurons | siRNA silencing of Jnk3 | Protected dopaminergic neurons from rotenone-induced toxicity and apoptosis. | [19] |
| 6-OHDA-treated Rats | JNK inhibitors | Provided neuroprotective effects. | [16] |
| Paraquat-treated Primary Dopaminergic Neurons | siRNA silencing of Jnk3 | Protected dopaminergic neurons from paraquat-induced toxicity. | [19] |
Experimental Protocols for PD Models
Protocol 1: MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP-HCl intraperitoneally. A common sub-acute regimen is 25 mg/kg once daily for 5 consecutive days. Handle MPTP with extreme caution in a certified chemical fume hood, as it is a human neurotoxin.
-
Behavioral Testing (Rotarod): Assess motor coordination and balance 1-2 weeks after the final MPTP injection. Place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Perform multiple trials per day for 2-3 days. MPTP-treated mice will exhibit a significantly shorter latency to fall compared to saline-treated controls.
-
Tissue Processing: At the end of the study, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde. Harvest the brains and post-fix overnight. Cryoprotect the brains in a 30% sucrose solution.
-
Immunohistochemistry for TH: Section the brains (30-40 µm) through the substantia nigra pars compacta (SNc) and striatum using a cryostat. Perform immunohistochemistry using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Quantification: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the SNc. A successful MPTP lesion will result in a >50% loss of TH-positive cells.
Protocol 2: Immunocytochemistry for pJNK in Dopaminergic Neurons
-
Cell Culture and Treatment: Culture primary mesencephalic neurons as described in AD Protocol 1. Treat the cultures with a PD-related neurotoxin (e.g., 5 nM rotenone or 40 µM paraquat) for 24 hours to induce JNK activation and cell death.[19]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20 minutes. Wash with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Co-incubate the cells with a rabbit anti-phospho-JNK antibody and a mouse anti-Tyrosine Hydroxylase (TH) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Imaging and Analysis: Mount coverslips with a DAPI-containing mounting medium. Acquire images using a fluorescence or confocal microscope. Quantify the intensity of the pJNK signal specifically within the soma of TH-positive neurons to determine the level of JNK activation in the dopaminergic population.
JNK3 Signaling in Huntington's Disease (HD) Models
Huntington's Disease is an autosomal dominant disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (Htt) protein. A key cellular defect in HD is the impairment of fast axonal transport (FAT), which is critical for neuronal survival.[20] Research has identified JNK3 as a crucial mediator of this transport deficit.
The pathogenic, mutant huntingtin protein (polyQ-Htt) triggers the activation of JNK3 within the axon.[8][21] Activated JNK3 then directly phosphorylates the motor protein kinesin-1.[8][20] This phosphorylation event reduces the affinity of kinesin-1 for microtubules, effectively causing the motor to detach from its track and halting the transport of essential cargo, such as organelles and vesicles.[8][21] This mechanism provides a molecular basis for the neuron-specific pathology seen in HD, as JNK3 is neuronally enriched, whereas the more ubiquitous JNK1 does not phosphorylate kinesin-1 or inhibit FAT.[8][20] Pharmacological or peptide-based inhibition of JNK can prevent the polyQ-Htt-induced breakdown of axonal transport in experimental models.[8]
Quantitative Data from HD Models
| Model System | Intervention | Key Findings | Reference |
| Squid Axoplasm | Perfusion with polyQ-Htt | Inhibition of both anterograde and retrograde fast axonal transport. | [8] |
| Squid Axoplasm | Co-perfusion with polyQ-Htt and JNK inhibitor (SP600125) | The inhibition of fast axonal transport by polyQ-Htt was prevented. | [8][20] |
| Squid Axoplasm | Perfusion with active recombinant JNK3 | Mimicked the effects of polyQ-Htt, inhibiting both anterograde and retrograde transport. Active JNK1 had no effect. | [8] |
| Rat Striatum | Lentiviral expression of htt171-82Q | Increased phosphorylation of the JNK target c-Jun. | [22] |
| Rat Striatum | Co-expression of htt171-82Q and JNK inhibitors (e.g., MEKK1 dominant-negative) | Reduced the polyQ-related loss of DARPP-32 expression (a marker of striatal neuron health). | [22] |
Experimental Protocols for HD Models
Protocol 1: Fast Axonal Transport Assay in Cultured Neurons
-
Cell Culture and Transfection: Culture primary hippocampal or dorsal root ganglion (DRG) neurons, which have long axons suitable for transport studies. Transfect the neurons with plasmids encoding a fluorescently-tagged cargo marker (e.g., BDNF-mCherry or Synaptophysin-GFP) and either wild-type Htt or mutant polyQ-Htt.
-
Live-Cell Imaging: After 24-48 hours of expression, place the culture dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Image Acquisition: Acquire time-lapse image series (kymographs) of axons using fluorescence microscopy. Capture images every 1-2 seconds for a period of 2-5 minutes.
-
Data Analysis: Generate kymographs from the time-lapse movies. A kymograph is a 2D plot of distance (y-axis) versus time (x-axis). Moving particles will appear as diagonal lines. The slope of these lines represents the velocity of the cargo. Stationary particles appear as vertical lines.
-
Quantification: Measure the velocity, directionality (anterograde vs. retrograde), and processivity (run length) of the fluorescently tagged cargo in neurons expressing wild-type Htt versus mutant Htt. The effect of JNK inhibitors can be tested by adding them to the culture medium prior to imaging.
Protocol 2: In Vitro Kinase Assay for Kinesin-1 Phosphorylation
-
Reagents: Obtain recombinant active JNK3 and a substrate fragment of the kinesin heavy chain (KHC or Kinesin-1). Also required are [γ-32P]ATP, kinase reaction buffer (containing MgCl2 and ATP), and SDS-PAGE reagents.
-
Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, the kinesin substrate, and active JNK3. Initiate the reaction by adding [γ-32P]ATP. Incubate the reaction at 30°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen. A radioactive band at the molecular weight of the kinesin fragment will indicate that it was phosphorylated by JNK3.
-
Mass Spectrometry (for site identification): For a non-radioactive version, run the reaction with cold ATP. Excise the kinesin band from a Coomassie-stained gel and submit it for analysis by mass spectrometry to identify the specific serine/threonine residues phosphorylated by JNK3.[8][21]
Conclusion: JNK3 as a Central Therapeutic Target
Across distinct neurodegenerative disease models, JNK3 consistently emerges as a critical mediator of neuronal apoptosis and dysfunction. Its neuron-restricted expression makes it an attractive therapeutic target, promising fewer off-target effects compared to pan-JNK inhibition.[1][4] The signaling pathways detailed herein demonstrate that JNK3 is a key node that integrates diverse pathological stimuli—from the protein aggregates of AD and HD to the oxidative stress of PD—and translates them into a common cell death program.
The development of highly selective JNK3 inhibitors, including novel small molecules and cell-permeable peptides that disrupt interactions with scaffold proteins, represents a promising strategy for neuroprotection.[3][5] The experimental models and protocols outlined in this guide provide a robust framework for evaluating the efficacy of such inhibitors and for further elucidating the complex role of JNK3 signaling in the progression of neurodegenerative diseases. Continued investigation into this pathway is essential for developing disease-modifying therapies that can slow or halt the devastating neuronal loss underlying these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Pathogenic Huntingtin Inhibits Fast Axonal Transport by Activating JNK3 and Phosphorylating Kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JNK3 perpetuates metabolic stress induced by Aβ peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The JNK pathway amplifies and drives subcellular changes in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK plays a key role in tau hyperphosphorylation in Alzheimer's disease models. - DZNEPUB [pub.dzne.de]
- 16. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]
- 17. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. JNK3-Mediated Apoptotic Cell Death in Primary Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
- 21. Pathogenic huntingtin inhibits fast axonal transport by activating JNK3 and phosphorylating kinesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Implication of the JNK pathway in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK3 Inhibitor-2: A Potential Therapeutic Avenue for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. One promising target is the c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family predominantly expressed in the central nervous system. JNK3 is implicated in the core pathological mechanisms of AD, including the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, both of which contribute to neuronal apoptosis and cognitive decline. This technical guide provides an in-depth overview of a selective JNK3 inhibitor, referred to as JNK3 inhibitor-2, as a potential therapeutic agent for Alzheimer's disease. This document details the underlying signaling pathways, presents quantitative data on this compound and other relevant inhibitors, outlines key experimental protocols for their evaluation, and visualizes the critical mechanisms and workflows.
The Role of JNK3 in Alzheimer's Disease Pathogenesis
JNK3 is a critical mediator of neuronal stress signals that contribute to the progression of Alzheimer's disease. Its activation is linked to the two hallmark pathologies of AD:
-
Amyloid-Beta Production: JNK3 can phosphorylate the amyloid precursor protein (APP), which promotes its amyloidogenic processing and leads to the generation and aggregation of Aβ peptides. These Aβ aggregates form the senile plaques characteristic of AD brains and induce neurotoxicity.
-
Tau Hyperphosphorylation: JNK3 directly phosphorylates tau protein, contributing to the formation of neurofibrillary tangles (NFTs). Hyperphosphorylated tau detaches from microtubules, leading to their destabilization, impaired axonal transport, and ultimately, neuronal death.
Given its specific expression in the brain, targeting JNK3 offers the potential for a more focused therapeutic approach with a reduced risk of systemic side effects compared to pan-JNK inhibitors.
JNK3 Signaling Pathway in Alzheimer's Disease
The JNK3 signaling cascade is activated by various stress stimuli associated with AD, including Aβ oligomers, oxidative stress, and inflammatory cytokines. The pathway culminates in the activation of transcription factors and other proteins that drive neurodegenerative processes.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on JNK3 Isoform Selectivity and its Importance in Drug Development
Abstract
The c-Jun N-terminal kinase 3 (JNK3) has emerged as a critical therapeutic target, particularly for neurodegenerative diseases, due to its predominant expression in the central nervous system. Achieving isoform selectivity for JNK3 over the ubiquitously expressed JNK1 and JNK2 is a paramount challenge and a key determinant of therapeutic success, minimizing off-target effects. This technical guide provides a comprehensive overview of JNK3 isoform selectivity, its role in drug development, the underlying signaling pathways, and detailed experimental protocols for assessing inhibitor potency and selectivity.
Introduction: The JNK Family and the Significance of JNK3
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family, which are crucial mediators of cellular responses to stress stimuli such as inflammatory cytokines, oxidative stress, and neurotoxins. The JNK family comprises three isoforms—JNK1, JNK2, and JNK3—encoded by separate genes (Jnk1, Jnk2, and Jnk3). While JNK1 and JNK2 are widely expressed throughout the body, JNK3 expression is largely restricted to the brain, heart, and testes. This tissue-specific expression pattern of JNK3 makes it a highly attractive target for therapeutic intervention in neurological disorders.
Sustained activation of the JNK signaling pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). In AD, JNK3 is involved in the phosphorylation of amyloid precursor protein and tau, contributing to the formation of amyloid-β plaques and neurofibrillary tangles. Studies have shown that mice deficient in JNK3 are resistant to the neurotoxic effects that mimic the neuropathological characteristics of these diseases. Consequently, the development of potent and selective JNK3 inhibitors is a promising strategy for the treatment of neurodegeneration.
The primary challenge in developing JNK3-selective inhibitors lies in the high degree of sequence homology within the ATP-binding pocket of the three JNK isoforms, which is over 90%. This similarity makes it difficult to design small molecules that can differentiate between the isoforms, potentially leading to off-target effects and associated toxicities if JNK1 and JNK2 are also inhibited. Therefore, achieving high isoform selectivity is a critical objective in the development of JNK3-targeted therapeutics.
The JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module involving a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and the JNK itself (a MAPK). Upon stimulation by stress signals, a MAP3K (e.g., ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within the activation loop, leading to its activation. Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, or it can act on cytoplasmic or mitochondrial substrates.
Scaffold proteins, such as JNK-interacting protein (JIP) and β-arrestin-2, play a crucial role in regulating the specificity and efficiency of JNK signaling by co-localizing the components of the kinase cascade.
// Nodes Stress_Stimuli [label="Stress Stimuli\n(Cytokines, Oxidative Stress)", fillcolor="#EA4335"]; MAP3K [label="MAP3K\n(e.g., ASK1)", fillcolor="#4285F4"]; MKK4_7 [label="MAP2K\n(MKK4/MKK7)", fillcolor="#4285F4"]; JNK1_2_3 [label="JNK1/2/3", fillcolor="#4285F4"]; JIP_Scaffold [label="Scaffold Protein\n(e.g., JIP-1)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; cJun [label="c-Jun", fillcolor="#34A853"]; Apoptosis_Inflammation [label="Apoptosis, Inflammation,\nNeurodegeneration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress_Stimuli -> MAP3K [arrowhead=normal]; MAP3K -> MKK4_7 [arrowhead=normal]; MKK4_7 -> JNK1_2_3 [arrowhead=normal]; JNK1_2_3 -> cJun [arrowhead=normal]; cJun -> Apoptosis_Inflammation [arrowhead=normal]; JIP_Scaffold -> MAP3K [arrowhead=none, style=dashed]; JIP_Scaffold -> MKK4_7 [arrowhead=none, style=dashed]; JIP_Scaffold -> JNK1_2_3 [arrowhead=none, style=dashed]; }
Figure 1: JNK Signaling Pathway
JNK3 Inhibitors: Potency and Selectivity
A variety of small molecule inhibitors targeting the JNK pathway have been developed. These can be broadly categorized as pan-JNK inhibitors, which target all three isoforms, and JNK3-selective inhibitors. While pan-JNK inhibitors have shown therapeutic potential, their lack of selectivity can lead to undesirable side effects. The development of highly selective JNK3 inhibitors is therefore a key focus of current research.
The table below summarizes the inhibitory activity (IC50) and isoform selectivity of several representative JNK inhibitors.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity (JNK1/JNK3) | Selectivity (JNK2/JNK3) | Reference |
| Pan-JNK Inhibitors | ||||||
| SP600125 | 40 | 40 | 90 | 0.44x | 0.44x | |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | 0.35x | 0.39x | |
| Tanzisertib (CC-930) | 61 | 5 | 5 | 12.2x | 1x | |
| JNK3-Selective Inhibitors | ||||||
| Compound 26k | >5000 | - | 0.8 | >6250x | - | |
| Compound 35b | >10,000 | ~97 | 9.7 | >1030x | ~10x | |
| JNK3 inhibitor-1 | - | - | 5 | - | - | |
| Compound 25c | >10,000 | >10,000 | 85.21 | >117x | >117x |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Selectivity is calculated as the ratio of IC50 for JNK1 or JNK2 to the IC50 for JNK3.
Experimental Protocols for Assessing JNK3 Inhibition and Selectivity
A robust and reliable assessment of inhibitor potency and selectivity is crucial for the successful development of JNK3-targeted drugs. This typically involves a combination of biochemical and cell-based assays.
// Nodes HTS [label="High-Throughput Screening\n(e.g., TR-FRET, ADP-Glo)", fillcolor="#F1F3F4"]; Hit_Identification [label="Hit Identification", fillcolor="#FBBC05"]; IC50_Determination [label="IC50 Determination\n(Biochemical Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity_Profiling [label="Isoform Selectivity Profiling\n(JNK1, JNK2, JNK3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assays [label="Cell-Based Assays\n(e.g., In-Cell Western)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HTS -> Hit_Identification [arrowhead=normal]; Hit_Identification -> IC50_Determination [arrowhead=normal]; IC50_Determination -> Selectivity_Profiling [arrowhead=normal]; Selectivity_Profiling -> Cell_Based_Assays [arrowhead=normal]; Cell_Based_Assays -> Lead_Optimization [arrowhead=normal]; }
Figure 2: Inhibitor Screening Workflow
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of purified JNK3 and the ability of a compound to inhibit this activity.
4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a JNK3 substrate, such as ATF2.
-
Principle: A biotinylated ATF2 substrate (b-ATF2) is used. Upon phosphorylation by JNK3, a europium-labeled anti-phospho-ATF2 antibody binds to the phosphorylated substrate. A streptavidin-labeled acceptor fluorophore (e.g., XL665) binds to the biotin moiety of the substrate. When the europium donor and the acceptor fluorophore are in close proximity, FRET occurs upon excitation, resulting in a detectable signal. A JNK3 inhibitor will prevent the phosphorylation of b-ATF2, thus reducing the FRET signal.
-
Protocol Summary:
-
Dispense a solution containing ATP and the b-ATF2 substrate into a microtiter plate.
-
Add the test compound or control (e.g., DMSO for negative control, a known JNK3 inhibitor like SP600125 for positive control).
-
Initiate the kinase reaction by adding purified JNK3 enzyme.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction and add a detection mixture containing the europium-labeled antibody and the streptavidin-labeled acceptor.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible reader.
-
4.1.2. ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Protocol Summary:
-
Set up the kinase reaction in a microtiter plate with JNK3, substrate (e.g., ATF2), ATP, and the test compound.
-
Incubate at room temperature to allow the reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor is active in a more physiologically relevant environment and can penetrate the cell membrane to reach its target.
4.2.1. In-Cell Western Blot Analysis
This assay measures the phosphorylation of a JNK substrate, such as c-Jun, within cells.
-
Principle: Cells (e.g., SH-SY5Y neuronal cells) are treated with a stimulus to activate the JNK pathway (e.g., a neurotoxin) in the presence or absence of the test inhibitor. The cells are then fixed and permeabilized, followed by incubation with primary antibodies specific for the phosphorylated substrate (e.g., phospho-c-Jun) and a normalization protein (e.g., total c-Jun or a housekeeping protein). Fluorescently labeled secondary antibodies are then used for detection and quantification.
-
Protocol Summary:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor.
-
Stimulate the cells to activate the JNK pathway.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against the phosphorylated target and a normalization control.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Scan the plate using an imaging system to quantify the fluorescence intensity.
-
Future Directions and Conclusion
The development of JNK3-selective inhibitors represents a highly promising therapeutic strategy for a range of neurodegenerative disorders. The restricted
JNK3 Signaling in Ischemic Stroke: A Target for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex cascade of cellular and molecular events leading to neuronal death in the affected brain region. A critical player in this pathological process is the c-Jun N-terminal kinase 3 (JNK3), a neuron-specific isoform of the JNK family of stress-activated protein kinases. Abundant evidence implicates the activation of the JNK3 signaling pathway as a key mediator of apoptotic cell death in the ischemic penumbra, the region of moderately ischemic tissue surrounding the core infarct. Consequently, JNK3 has emerged as a promising therapeutic target for the development of neuroprotective agents aimed at mitigating ischemic brain injury. This technical guide provides a comprehensive overview of the role of JNK3 in ischemic stroke, details the signaling cascade, summarizes the potential for therapeutic inhibition with supporting preclinical data, and provides detailed experimental protocols for researchers in the field.
JNK3 Signaling Pathway in Ischemic Stroke
Cerebral ischemia triggers a cascade of events, including excitotoxicity, oxidative stress, and inflammation, which converge on the activation of the JNK signaling pathway. JNK3, being predominantly expressed in the brain, is a key transducer of these stress signals into a pro-apoptotic response.
The activation of JNK3 is initiated by upstream kinases, primarily the mitogen-activated protein kinase kinases (MKKs) MKK4 and MKK7, which in turn are activated by MAP kinase kinase kinases (MAP3Ks) such as apoptosis signal-regulating kinase 1 (ASK1) and mixed-lineage kinases (MLKs). This kinase cascade can be facilitated by scaffold proteins like JNK-interacting protein (JIP-1) and β-arrestin-2, which bring the components of the signaling module into close proximity, enhancing the efficiency and specificity of the signal transduction.
Once activated through dual phosphorylation, JNK3 translocates to the nucleus and phosphorylates a variety of downstream targets, leading to the execution of the apoptotic program. Key downstream effectors include:
-
c-Jun: Phosphorylation of the transcription factor c-Jun by JNK3 enhances the activity of the AP-1 transcription factor complex. This leads to the increased expression of pro-apoptotic genes.
-
Bim and Fas: JNK3 activation has been shown to induce the expression of the pro-apoptotic Bcl-2 family member Bim and the death receptor Fas, further amplifying the apoptotic signal.
-
Mitochondrial Pathway: JNK3 signaling can also directly impact mitochondrial function, promoting the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.
The following diagram illustrates the JNK3 signaling cascade in the context of ischemic stroke.
Potential for JNK3 Inhibition in Ischemic Stroke
Given the central role of JNK3 in mediating neuronal apoptosis following cerebral ischemia, its inhibition represents a highly attractive therapeutic strategy. The neuron-specific expression of JNK3 suggests that targeted inhibitors may have a favorable safety profile with fewer off-target effects compared to pan-JNK inhibitors. Several small molecule inhibitors and peptide-based inhibitors targeting the JNK pathway have been investigated in preclinical models of stroke, demonstrating significant neuroprotective effects.
Preclinical Efficacy of JNK Inhibitors
The following table summarizes the quantitative data from key preclinical studies investigating the efficacy of JNK inhibitors in rodent models of ischemic stroke.
| Inhibitor | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Reference |
| SP600125 | Mouse (transient MCAO) | 30 mg/kg, i.p., 30 min before reperfusion | ~50% | |
| AS601245 | Gerbil (global cerebral ischemia) | 80 mg/kg, i.p. | Reduced neurite damage by 67% | |
| D-JNKI1 | Mouse (transient MCAO) | 0.1 mg/kg, i.v., 3h post-MCAo | 50.7% |
MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.v.: intravenous.
These studies highlight the potential of JNK inhibition to significantly reduce ischemic brain damage. It is important to note that while these results are promising, no JNK3-specific inhibitor has yet been approved for clinical use in stroke.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Middle Cerebral Artery Occlusion (MCAO) in Rodents
This is a widely used model to mimic focal cerebral ischemia in humans. The intraluminal suture method is a common approach.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors and forceps
-
4-0 or 6-0 nylon monofilament with a blunted tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of ~80% as measured by laser Doppler flowmetry can confirm occlusion.
-
For transient MCAO, the filament is withdrawn after a specific duration (e.g., 45-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Close the incision and allow the animal to recover.
The following diagram outlines the experimental workflow for evaluating a JNK3 inhibitor in a rodent model of ischemic stroke.
Methodological & Application
Protocol for in vitro kinase assay with JNK3 inhibitor-2
Application Notes and Protocols
Topic: Protocol for In Vitro Kinase Assay with JNK3 Inhibitor-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1][] Its activation is implicated in various cellular processes, including neuronal apoptosis and stress responses, making it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5][6] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of a selective compound, referred to as this compound, against human JNK3. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as a quantitative measure of kinase activity.[7]
JNK3 Signaling Pathway
The JNK signaling cascade is activated by various stress stimuli and involves a series of phosphorylation events mediated by MAPKKKs (e.g., ASK1, MLK3) and MAPKKs (e.g., MKK4, MKK7).[1] Activated JNK3 then phosphorylates a range of substrates, including transcription factors like c-Jun, which in turn regulate gene expression related to apoptosis and inflammation.[1][3][8]
Caption: JNK3 signaling cascade leading to apoptosis and its inhibition.
Quantitative Data Summary
The inhibitory activity of this compound and reference compounds against JNK3 was determined by measuring their half-maximal inhibitory concentration (IC50). The data is summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| This compound | JNK3 | 5 |
| SP600125 | JNK3 | 98 |
| Staurosporine | JNK3 | 710 |
| JNK Inhibitor VIII | JNK3 | 7.2 |
Note: IC50 values for reference compounds are sourced from Reaction Biology's JNK3 kinase assay service.[9] The value for this compound is representative for a potent and selective inhibitor.
Experimental Protocol: In Vitro JNK3 Kinase Assay (ADP-Glo™)
This protocol outlines the steps to measure the inhibitory effect of this compound on JNK3 kinase activity.
Materials and Reagents
-
Enzyme: Recombinant Human JNK3 (Promega, Cat. # V1981 or similar)
-
Substrate: ATF2 protein (SignalChem, Cat. # A20-54G or similar)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. # V9101)[10]
-
ATP: 10 mM ATP solution (included in kit)
-
Inhibitor: this compound (user-provided), dissolved in 100% DMSO
-
Buffer: Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
Plates: White, opaque 384-well assay plates (low volume)
-
Instrumentation: Plate-reading luminometer
Experimental Workflow Diagram
Caption: Step-by-step workflow for the JNK3 in vitro kinase assay.
Detailed Method
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer as specified above.
-
Thaw JNK3 enzyme, ATF2 substrate, and ATP on ice.
-
Prepare a 2X Enzyme solution (e.g., 4 ng/µL JNK3) in Kinase Reaction Buffer.
-
Prepare a 2X Substrate/ATP solution (e.g., 10 µM ATF2 and 20 µM ATP) in Kinase Reaction Buffer. Note: The optimal ATP concentration should be close to the Km value for JNK3, if known, for accurate IC50 determination of ATP-competitive inhibitors.
-
Prepare a serial dilution of this compound in 100% DMSO. Then, create intermediate dilutions in Kinase Reaction Buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., 1%).
-
-
Assay Procedure:
-
Add 1 µL of the diluted this compound or vehicle (DMSO control) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the 2X JNK3 Enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP solution to each well. The final reaction volume is 5 µL.
-
Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes.[11][7]
-
-
Signal Detection:
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then measures the new ATP level via a luciferase reaction.
-
Incubate for a final 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
-
Controls:
-
Positive Control (0% inhibition): Reaction with enzyme, substrate, and ATP, but with DMSO vehicle instead of inhibitor.
-
Negative Control (100% inhibition): Reaction mixture without JNK3 enzyme.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative))
-
-
IC50 Determination:
-
Plot the percent inhibition values against the logarithm of the inhibitor concentrations.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory potential of compounds against JNK3. The ADP-Glo™ assay format is highly sensitive, amenable to high-throughput screening, and provides quantitative data essential for the characterization of novel kinase inhibitors in drug discovery programs targeting neurodegenerative diseases.
References
- 1. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.co.uk [promega.co.uk]
- 11. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK3 Inhibitor-2 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JNK3 inhibitor-2 in primary neuronal cell culture experiments. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and offers guidance on data interpretation.
Introduction to this compound
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and is implicated in the pathogenesis of various neurodegenerative diseases. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system (CNS), making it an attractive therapeutic target for neurological disorders. This compound is a potent and selective small molecule designed to specifically inhibit the activity of the JNK3 isoform, thereby offering a targeted approach to investigate and potentially mitigate neurodegenerative processes.
Mechanism of Action:
Upon activation by upstream kinases such as MKK4 and MKK7 in response to cellular stress (e.g., oxidative stress, neurotrophic factor withdrawal, excitotoxicity), JNK3 translocates to the nucleus. In the nucleus, it phosphorylates and activates transcription factors, most notably c-Jun. This phosphorylation event initiates a transcriptional program that leads to the expression of pro-apoptotic genes, including members of the Bcl-2 family, ultimately resulting in caspase activation and neuronal cell death. This compound acts by competitively binding to the ATP-binding site of JNK3, preventing the phosphorylation of its downstream substrates like c-Jun and thereby blocking the pro-apoptotic signaling cascade.
Quantitative Data Summary
The selectivity of a JNK inhibitor is crucial for targeted research. The following table summarizes the inhibitory activity of various JNK inhibitors, highlighting the selectivity of compounds like this compound.
| Inhibitor Name | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound (a representative selective inhibitor) | >10,000 | >10,000 | 9.7 | |
| SP600125 (Pan-JNK inhibitor) | 40 | 40 | 90 | |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | |
| Tanzisertib (CC-930) | 61 | 7 | 6 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Guidelines for Use in Primary Neuronal Culture
The optimal concentration and incubation time for this compound should be empirically determined for each specific primary neuronal cell type and experimental condition.
a. Determining Optimal Concentration (Dose-Response Curve):
-
Cell Plating: Plate primary neurons at a suitable density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) in 96-well plates. Allow the cells to adhere and differentiate for at least 5-7 days in vitro (DIV).
-
Induce Apoptosis: Treat the neurons with a known apoptotic stimulus relevant to your research model (e.g., glutamate, amyloid-beta oligomers, staurosporine, or growth factor withdrawal).
-
Inhibitor Treatment: Concurrently, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO, typically at a final concentration of ≤ 0.1%).
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Assess Viability: Measure cell viability using the MTT assay (see Protocol 2).
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for neuroprotection.
b. Determining Optimal Incubation Time (Time-Course Study):
-
Cell Plating and Apoptosis Induction: Prepare neuronal cultures as described above.
-
Inhibitor Treatment: Treat the cells with the determined optimal concentration of this compound.
-
Time Points: Assess the desired endpoints (e.g., cell viability, protein phosphorylation) at various time points after inhibitor addition (e.g., 1, 6, 12, 24, and 48 hours).
-
Data Analysis: Plot the measured parameter against time to understand the kinetics of the inhibitor's effect.
Protocol: Assessment of Neuronal Viability (MTT Assay)
This protocol measures the metabolic activity of viable cells.
Materials:
-
Primary neuronal culture in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following treatment with the apoptotic stimulus and this compound, carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol: Measurement of Apoptosis (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary neuronal culture in a 96-well plate
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
After treatment, pellet the cells (if in suspension) or lyse adherent cells directly in the wells according to the manufacturer's protocol.
-
Add 50 µL of cell lysate to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.
-
Add 5 µL of the caspase-3 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a plate reader. The absorbance is proportional to the caspase-3 activity.
Protocol: Analysis of JNK Pathway Inhibition (Western Blotting)
This protocol allows for the detection of phosphorylated JNK (p-JNK) and its downstream target, phosphorylated c-Jun (p-c-Jun), as a measure of JNK pathway activation.
Materials:
-
Primary neuronal culture in 6-well or 12-well plates
-
RIPA lysis buffer with
Determining the Efficacy of JNK3 Inhibitor-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of JNK3 Inhibitor-2, a potential therapeutic agent targeting the c-Jun N-terminal kinase 3 (JNK3). The following protocols detail key cell-based assays to determine the inhibitor's potency, target engagement, and downstream cellular effects.
Introduction to JNK3 Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] JNKs are activated by various stimuli, including cytokines, growth factors, and environmental stress.[2][3] There are three primary JNK-encoding genes: Jnk1, Jnk2, and Jnk3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the nervous system, heart, and testes.[1][3][4][5] This restricted expression pattern makes JNK3 an attractive therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4][6][7] JNK3 activation is implicated in neuronal apoptosis (programmed cell death).[5][7] Therefore, inhibiting JNK3 activity presents a promising strategy for developing neuroprotective therapies.[4][6][7]
This compound is a small molecule designed to selectively block the kinase activity of JNK3. The following assays are crucial for characterizing its efficacy in a cellular context.
Key Cell-Based Assays for Efficacy Determination
Several robust cell-based assays can be employed to quantify the efficacy of this compound. These include:
-
In-Cell Western Assay for Phospho-c-Jun: Measures the inhibition of the direct downstream target of JNK3, c-Jun.
-
ADP-Glo™ Kinase Assay: A luminescent assay that quantifies kinase activity by measuring ADP production.[8][9]
-
Cellular Thermal Shift Assay (CETSA): Determines target engagement by measuring the thermal stabilization of JNK3 upon inhibitor binding.[1][10][11]
Data Presentation
The following tables summarize representative quantitative data for this compound across various assays.
Table 1: In-Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| JNK3 | 1.0 | High potency against the primary target. |
| JNK1 | 143.9 | Demonstrates selectivity for JNK3 over the JNK1 isoform.[12] |
| JNK2 | 298.2 | Demonstrates selectivity for JNK3 over the JNK2 isoform.[12] |
| p38α | >10,000 | Indicates high selectivity against a related MAPK family member. |
| ERK2 | >10,000 | Shows high selectivity against another MAPK family member. |
Table 2: Cellular Activity of this compound in SH-SY5Y Neuroblastoma Cells
| Assay | Endpoint Measurement | EC50 (nM) | Notes |
| In-Cell Western (Phospho-c-Jun) | Inhibition of c-Jun Phosphorylation | 45 | Measures the functional inhibition of the JNK3 signaling pathway in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | JNK3 Protein Stabilization | 85 | Confirms direct binding and engagement of this compound with its target protein within the cell. |
| Cell Viability Assay (6-OHDA induced) | Neuroprotection | 120 | Evaluates the ability of the inhibitor to protect neuronal cells from a known neurotoxin, indicating potential therapeutic efficacy.[4] |
| Mitochondrial ROS Inhibition Assay | Reduction of Reactive Oxygen Species | < 40 | Assesses the inhibitor's capacity to mitigate oxidative stress, a key factor in neurodegeneration.[4][13] |
Experimental Protocols
Protocol 1: In-Cell Western Assay for Phospho-c-Jun (Ser73)
This assay quantifies the level of phosphorylated c-Jun, a direct substrate of JNK3, in cells treated with this compound. A decrease in phospho-c-Jun levels indicates successful inhibition of the JNK3 signaling pathway.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well microplate
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Anisomycin (JNK pathway activator)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in TBST)[14]
-
Primary Antibody: Rabbit anti-phospho-c-Jun (Ser73)
-
Primary Antibody: Mouse anti-Actin (Loading Control)
-
Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG
-
Imaging System (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well microplate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor to the cells and incubate for 1 hour.
-
Pathway Activation: Add Anisomycin to a final concentration of 0.5 µM to all wells (except for the negative control) and incubate for 30 minutes at 37°C.[12]
-
Fixation: Remove the medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-c-Jun and anti-Actin) in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells five times with TBST. Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells five times with TBST. Acquire images using a two-color imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-c-Jun and the loading control (Actin). Normalize the phospho-c-Jun signal to the Actin signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
Protocol 2: ADP-Glo™ Kinase Assay
This biochemical assay measures the kinase activity of purified JNK3 enzyme in the presence of this compound. The amount of ADP produced in the kinase reaction is converted to a luminescent signal.[9]
Materials:
-
Recombinant human JNK3 enzyme[8]
-
ATF2 substrate[15]
-
JNK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[9]
-
ATP
-
This compound
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Kinase Buffer. Prepare a solution of JNK3 enzyme and ATF2 substrate in Kinase Buffer. Prepare an ATP solution in Kinase Buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of this compound dilution (or vehicle control).
-
2 µL of the JNK3 enzyme/ATF2 substrate mix.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Terminate Reaction and Detect ADP:
-
Measure Luminescence: Record the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[10][11] The binding of this compound is expected to stabilize the JNK3 protein, leading to a higher melting temperature.[1][16]
Materials:
-
SH-SY5Y cells
-
This compound
-
DMSO (vehicle control)
-
PBS supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary Antibody: Rabbit anti-JNK3
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Treat cultured SH-SY5Y cells with either this compound at a desired concentration or DMSO for 1 hour at 37°C.
-
Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS containing inhibitors. Resuspend the cell pellet in PBS with inhibitors.
-
Heating: Aliquot the cell suspension into microcentrifuge tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. One sample should remain unheated as a control.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-JNK3 antibody to detect the amount of soluble JNK3 at each temperature.[14]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble JNK3 relative to the unheated control against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows.
Caption: JNK3 Signaling Pathway and Point of Inhibition.
Caption: ADP-Glo™ Kinase Assay Experimental Workflow.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. JNK3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Blood-Brain Barrier Permeability Assessment of a JNK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3) is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. Predominantly expressed in the central nervous system (CNS), JNK3 is implicated in neuronal apoptosis and inflammatory processes, making it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For a JNK3 inhibitor to be effective in treating CNS disorders, it must be able to cross the highly selective blood-brain barrier (BBB).
The BBB is a dynamic interface between the peripheral circulation and the CNS, meticulously regulating the passage of substances into the brain. It is composed of endothelial cells connected by tight junctions, pericytes, and astrocytes. This barrier poses a significant challenge for drug delivery to the brain. Therefore, a thorough evaluation of BBB permeability is a critical step in the development of CNS-active JNK3 inhibitors.
These application notes provide a comprehensive overview and detailed protocols for assessing the BBB permeability of a representative JNK3 inhibitor, hereafter referred to as JNK3 Inhibitor-2, using a suite of in vitro and in vivo assays. The methodologies described include the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), an in vitro cell-based assay using the hCMEC/D3 human cerebral microvascular endothelial cell line, and an in vivo rodent model to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu,brain).
JNK3 Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase. Various stress stimuli, such as inflammatory cytokines and oxidative stress, activate this pathway, leading to the phosphorylation of downstream transcription factors like c-Jun, which in turn regulates the expression of genes involved
Application Notes and Protocols: Synthesis and Purification of a Selective JNK3 Inhibitor for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal apoptosis and has emerged as a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] This document provides detailed protocols for the synthesis and purification of a potent and selective JNK3 inhibitor, herein referred to as JNK3 inhibitor-2, for research applications. This compound is a potent and selective JNK3 inhibitor with IC50 values of >100, >100, 0.25 µM for JNK1, JNK2, JNK3, respectively.[3] The methodologies described are based on established principles for the synthesis of aminopyrazole-based kinase inhibitors and purification techniques for small molecules. Additionally, this document outlines the JNK3 signaling pathway and provides quantitative data on the inhibitor's activity.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[4] The JNK signaling cascade is activated by various cellular stresses and plays a crucial role in apoptosis and inflammation.[][6] The restricted expression pattern of JNK3 makes it an attractive target for therapeutic intervention in neurodegenerative disorders, with the goal of minimizing off-target effects.[2] The development of selective JNK3 inhibitors is a key area of research for potential neuroprotective therapies.[7][8]
JNK3 Signaling Pathway
The JNK signaling pathway is a multi-tiered cascade involving a series of protein kinases. It is initiated by various stress signals that activate MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKK4 and MKK7).[4] Activated MKK4 and MKK7 then dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its activation.[4] Activated JNK3 can then phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, which leads to the regulation of gene expression involved in neuronal apoptosis.[1]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against JNK isoforms.
| Kinase | IC50 (µM) | Reference |
| JNK1 | >100 | [3] |
| JNK2 | >100 | [3] |
| JNK3 | 0.25 | [3] |
Table 1: Inhibitory Activity of this compound
Experimental Protocols
Synthesis of a Representative Aminopyrazole-based JNK3 Inhibitor
This protocol describes a generalized synthesis for a potent and selective aminopyrazole-based JNK3 inhibitor, based on methodologies reported in the literature.[2][9]
Materials:
-
Substituted 1H-pyrazol-4-amine
-
Substituted benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Alkyl halide
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: To a solution of a substituted 1H-pyrazol-4-amine (1.0 eq) in pyridine (0.2 M) at 0 °C, add a substituted benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide intermediate.
-
N-Alkylation: To a solution of the amide intermediate (1.0 eq) in DMF (0.2 M) at 0 °C, add sodium hydride (1.2 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C, then add the desired alkyl halide (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the final JNK3 inhibitor.
Purification of the JNK3 Inhibitor
Materials:
-
Crude synthesized JNK3 inhibitor
-
Silica gel
-
Appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
-
C18 reverse-phase column (for HPLC)
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA) (optional, for HPLC)
Procedure:
-
Flash Column Chromatography:
-
Prepare a silica gel column with an appropriate diameter based on the amount of crude material.
-
Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent like DCM.
-
Load the sample onto the column.
-
Elute the compound using an isocratic or gradient solvent system determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
High-Performance Liquid Chromatography (HPLC) (for >95% purity):
-
Dissolve the product from column chromatography in a suitable solvent (e.g., methanol or DMSO).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (often with 0.1% TFA).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to the desired product.
-
Lyophilize the collected fractions to obtain the highly purified inhibitor.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a JNK3 inhibitor for research use.
Applications in Research
The synthesized and purified this compound can be utilized in various research applications to investigate the role of JNK3 in cellular processes and disease models. These applications include:
-
In vitro kinase assays: To determine the potency and selectivity of the inhibitor against a panel of kinases.
-
Cell-based assays: To evaluate the inhibitor's ability to block JNK3 signaling and protect against neuronal apoptosis in cell culture models of neurodegenerative diseases.[10]
-
Western blotting: To assess the phosphorylation status of JNK3 and its downstream substrates, such as c-Jun, in response to various stimuli and inhibitor treatment.[11]
-
In vivo studies: In animal models of neurodegenerative diseases to evaluate the therapeutic potential of JNK3 inhibition.[12]
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and research application of a selective JNK3 inhibitor. The detailed protocols and supporting information are intended to facilitate the investigation of JNK3's role in neurobiology and the development of novel therapeutics for neurodegenerative diseases.
References
- 1. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel JNK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the brain, heart, and testes.[1] Its activation is implicated in various cellular processes, including apoptosis and inflammation, making it a promising therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][3][4] High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid screening of large compound libraries to identify novel JNK3 inhibitors.[5][6] These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to discover and characterize new JNK3 inhibitors.
The JNK3 Signaling Pathway
The JNK signaling pathway is a crucial cascade that responds to various stress stimuli.[3] The activation of JNK3 is primarily mediated by the dual phosphorylation by MAP2K4 (MKK4) and MAP2K7 (MKK7).[2] Once activated, JNK3 phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which subsequently leads to the activation of apoptotic pathways.[7] Scaffold proteins like JIP-1 and β-arrestin-2 play a critical role in organizing the components of the JNK signaling module, ensuring signaling specificity.[7]
High-Throughput Screening Workflow
A typical HTS campaign for JNK3 inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective inhibitors.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures JNK3 kinase activity by detecting the phosphorylation of a biotinylated ATF2 (b-ATF2) substrate.[8]
Materials:
-
JNK3 enzyme (activated)
-
Biotinylated ATF2 peptide substrate (b-ATF2)
-
ATP
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM MgCl₂, 2 mM DTT, 0.1% BSA
-
Quenching Buffer: 100 mM HEPES (pH 7.25), 0.22 µM Streptavidin-XL665, 0.043 ng/µL Europium-labeled anti-phospho-ATF2 antibody (Eu-Ab), 50 mM EDTA, 0.4 M KF
-
Test compounds and control inhibitors (e.g., SP600125) dissolved in DMSO
-
1536-well microtiter plates
Protocol:
-
Dispense 4 µL of a solution containing 1.25 µM ATP and 250 nM b-ATF2 in 2X assay buffer into each well of a 1536-well plate.[8]
-
Add 50 nL of test compound, positive control (e.g., 1 mM SP600125), or negative control (DMSO) to the appropriate wells.[8]
-
Initiate the kinase reaction by dispensing 1 µL of 0.625 nM activated JNK3 in 2X assay buffer.[8]
-
Incubate the plate for 30 minutes at room temperature.[8]
-
Stop the reaction by adding 5 µL of 2X Quenching Buffer to each well.[8]
-
Incubate for 1 hour at room temperature to allow for antibody binding.[8]
-
Read the time-resolved fluorescence emission at 618 nm and 671 nm using a microplate reader with an excitation wavelength of 340 nm.[8]
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated b-ATF2. Inhibition is calculated relative to the high (DMSO) and low (potent inhibitor) controls.
Biochemical Assay: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies JNK3 activity by measuring the amount of ADP produced during the kinase reaction.[9]
Materials:
-
JNK3 enzyme
-
ATF2 substrate
-
ATP
-
JNK3 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[9]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds and control inhibitors (e.g., Staurosporine) dissolved in DMSO
-
384-well plates
Protocol:
-
Set up the kinase reaction in a 384-well plate with JNK3 enzyme, ATF2 substrate, and ATP in JNK3 Kinase Buffer.
-
Add test compounds at desired concentrations.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate for 30 minutes at room temperature.[9]
-
Record the luminescence using a plate reader.[9]
Data Analysis: The luminescent signal is directly proportional to the amount of ADP generated and thus to the JNK3 activity.
Cell-Based Assay: Pro-Inflammatory Cytokine Release
This assay assesses the ability of JNK3 inhibitors to suppress the release of pro-inflammatory cytokines in a cellular context.[2]
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Protocol:
-
Seed RAW264.7 cells at a density of 2 x 10⁵ cells/mL in 24-well plates and incubate for 12 hours.[2]
-
Treat the cells with test compounds at various concentrations for 24 hours.[2]
-
Stimulate the cells with 10 ng/mL LPS for another 24 hours.[2]
-
Collect the cell supernatant.[2]
-
Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[2]
Data Analysis: The reduction in the concentration of TNF-α and IL-6 in the presence of the test compound indicates its inhibitory effect on the JNK signaling pathway in a cellular environment.
Data Presentation
The following table summarizes the inhibitory activity of known JNK inhibitors against JNK3, providing a benchmark for newly discovered compounds.
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| SP600125 | TR-FRET | ATF2 | - | [8] |
| Staurosporine | Radiometric | ATF2 | 710 | [10] |
| JNKi VIII | Radiometric | ATF2 | 7.2 | [10] |
| Compound 6 | Biochemical | - | 130.1 | [2] |
| Ro 31-8220 | Radiometric | ATF2 | 6,800 | [10] |
| GW5074 | Radiometric | ATF2 | 3,900 | [10] |
References
- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 746 - Primary biochemical high-throughput screening assay for inhibitors of the c-Jun N-Terminal Kinase 3 (JNK3) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Identifying JNK3 Interacting Proteins via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system, heart, and testes. Its involvement in a variety of cellular processes, including neuronal apoptosis, inflammation, and cellular stress responses, makes it a significant target for drug development, particularly in the context of neurodegenerative diseases. Understanding the intricate protein-protein interactions that govern JNK3's function is crucial for elucidating its signaling pathways and developing targeted therapeutics. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate these interactions in vivo.
This document provides detailed application notes and protocols for the identification of JNK3 interacting proteins using Co-immunoprecipitation, followed by western blot analysis.
Signaling Pathway of JNK3
The JNK signaling pathway is activated by various stress stimuli and involves a cascade of protein kinases. Upstream kinases (MAPKKKs) phosphorylate and activate MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs on threonine and tyrosine residues within the activation loop. Activated JNK3 can then phosphorylate a multitude of downstream substrates, including transcription factors like c-Jun, leading to the regulation of gene expression and cellular processes such as apoptosis. Scaffold proteins, such as JIP1 and β-arrestin-2, play a critical role in the spatial and temporal organization of JNK3 signaling, ensuring the specificity of the pathway.
Application of JNK3 Inhibitor-2 in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of JNK3 Inhibitor-2 in organotypic brain slice cultures to investigate its neuroprotective effects. The c-Jun N-terminal kinase 3 (JNK3) is a key mediator of neuronal apoptosis in response to various stressors, making it a promising therapeutic target for neurodegenerative diseases. Organotypic brain slice cultures offer a valuable ex vivo model system that preserves the complex cellular architecture and synaptic connectivity of the brain, providing a physiologically relevant context for studying neuroprotective compounds.
Principle
JNK3, predominantly expressed in the central nervous system, is activated by stimuli such as excitotoxicity, oxidative stress, and inflammatory cytokines. This activation triggers a signaling cascade leading to the phosphorylation of transcription factors like c-Jun, which in turn promotes the expression of pro-apoptotic genes and ultimately leads to neuronal cell death. This compound is a selective antagonist of the JNK3 enzyme. By blocking the kinase activity of JNK3, this inhibitor can disrupt the downstream apoptotic signaling, thereby protecting neurons from various insults. This application note will detail the use of this compound in organotypic hippocampal slice cultures subjected to an excitotoxic challenge, a common model for studying neurodegenerative processes.
JNK3 Signaling Pathway in Neuronal Apoptosis
The following diagram illustrates the central role of JNK3 in the neuronal apoptotic pathway and the point of intervention for this compound.
Troubleshooting & Optimization
How to improve the solubility of JNK3 inhibitor-2 for in vivo studies
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility of JNK3 inhibitor-2 for in vivo studies. The information is intended for researchers, scientists, and drug development professionals.
Introduction to JNK3 Signaling
The c-Jun N-terminal kinases (JNKs), comprising JNK1, JNK2, and JNK3, are a subfamily of mitogen-activated protein kinases (MAPKs) that regulate crucial cellular processes like proliferation, apoptosis, and inflammation. While JNK1 and JNK2 are found in many tissues, JNK3 is primarily expressed in the brain, heart, and testes. This tissue-specific expression makes JNK3 an attractive therapeutic target for neurodegenerative diseases. The JNK signaling pathway is activated by various stress stimuli and involves a cascade of kinases that ultimately phosphorylate transcription factors like c-Jun, leading to cellular responses including apoptosis.
Troubleshooting Solubility for In Vivo Studies
Poor aqueous solubility is a common challenge for small molecule kinase inhibitors, which can lead to low bioavailability and variable exposure in preclinical models. The following sections provide guidance on addressing these issues for this compound.
FAQs: Formulation Strategies
Q1: My this compound is not dissolving in standard aqueous vehicles like saline or PBS. What should I do first?
A1: This is a common issue. Most kinase inhibitors are poorly soluble in water. The first step is to try common non-aqueous or co-solvent systems. A systematic approach is recommended, starting with simple systems and moving to more complex ones as needed.
Recommended Initial Screening Vehicles:
-
Co-solvents: Mixtures of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
-
Surfactants: These agents form micelles that can encapsulate the drug, increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.
Q2: Which specific co-solvents are recommended for early-stage in vivo studies?
A2: For initial screening, a simple binary or ternary co-solvent system is often sufficient. It is crucial to balance solubilizing power with the tolerability of the vehicle in the animal model.
| Vehicle Component | Typical Concentration (%) | Purpose | Key Considerations |
| DMSO | 5-20% | Potent solubilizing agent | Can have pharmacological effects and cause irritation at high concentrations. |
| PEG 300 / PEG 400 | 20-60% | Co-solvent, increases viscosity | Generally well-tolerated. High concentrations can cause hypertension and bradycardia. |
| Propylene Glycol (PG) | 20-40% | Co-solvent | Generally regarded as safe. |
| N,N-Dimethylacetamide (DMA) | 10-20% | Strong solubilizing agent | Used when other solvents fail; potential toxicity must be considered. |
| Ethanol | 5-15% | Co-solvent | Can cause sedation or other behavioral effects. |
Troubleshooting Precipitation Upon Dosing
Q3: My formulation is clear on the bench, but I suspect the inhibitor is precipitating upon intravenous (IV) injection. How can I confirm and prevent this?
A3: Precipitation upon injection into the bloodstream is a major risk with non-aqueous formulations, as the drug may crash out when the vehicle is diluted in the aqueous environment of the blood.
Workflow for Addressing In Vivo Precipitation:
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for IV Administration
This protocol describes the preparation of a common ternary co-solvent vehicle suitable for many poorly soluble compounds.
Objective: To prepare a 10% DMSO / 40% PEG 400 / 50% Saline vehicle.
Materials: *
Troubleshooting off-target effects of JNK3 inhibitor-2 in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using JNK3 Inhibitor-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the nervous system.[1][2] It is activated in response to various cellular stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.[1][2][3] Once activated, the JNK signaling cascade leads to the phosphorylation of several downstream targets, including the transcription factor c-Jun, which plays a critical role in apoptosis (programmed cell death).[1][3][4] By binding to the ATP pocket of JNK3, the inhibitor blocks this phosphorylation event, thereby preventing the downstream apoptotic signaling.
Q2: What are the known off-target kinases for this compound?
While this compound is designed for high selectivity, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations.[5][6] The most common off-targets are typically other kinases with structurally similar ATP-binding pockets. These include other JNK isoforms (JNK1 and JNK2) and potentially other MAPKs like p38α.[7][8] Minor inhibition of kinases like GSK3β has also been observed in similar compounds.[9] It is crucial to consult the selectivity profile and use the lowest effective concentration to minimize these effects.
Q3: How should I properly dissolve and store this compound?
For optimal performance, this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Briefly vortex or sonicate to ensure it is fully dissolved. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium immediately before use. The final concentration of DMSO in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
Kinase Selectivity and Recommended Concentrations
Quantitative data for this compound is summarized below. These values are representative and may vary slightly between different cell lines and assay conditions.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JNK3) |
| JNK3 | 10 | 1 |
| JNK2 | 110 | 11 |
| JNK1 | 550 | 55 |
| p38α | >10,000 | >1000 |
| GSK3β | 6,500 | 650 |
| ERK1 | >10,000 | >1000 |
Table 2: Recommended Starting Concentrations for Common Cell Lines
| Cell Line | Application | Recommended Concentration Range | Notes |
| SH-SY5Y | Neuroprotection Assay | 50 - 200 nM | Titrate to find optimal concentration for inhibiting apoptosis. |
| Primary Neurons | Neurotoxicity Model | 25 - 150 nM | Neurons can be sensitive; start with lower concentrations. |
| HEK293 | Overexpression Studies | 100 - 500 nM | Higher concentrations may be needed depending on expression levels. |
| HeLa | General Research | 100 - 1000 nM | Monitor for cytotoxicity, especially at higher concentrations. |
Signaling Pathway and Workflows
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNK3 Inhibitor-2 for Neuroprotection Assays
Welcome to the technical support center for the optimization of JNK3 inhibitor-2 in neuroprotection assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of JNK3 in neuronal cell death?
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family that is predominantly expressed in the central nervous system (CNS). Under pathological conditions, such as cerebral ischemia, hypoxia, and neurotoxin exposure, JNK3 is activated and plays a critical role in triggering neuronal apoptosis (programmed cell death).
Activated JNK3 can lead to neuronal death through two primary pathways:
-
Nuclear Events: JNK3 translocates to the nucleus and phosphorylates transcription factors like c-Jun. This phosphorylation enhances the transcriptional activity of the AP-1 complex, leading to the expression of pro-apoptotic genes such as Fas ligand and Bim.
-
Mitochondrial Events: JNK3 can also translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c, which in turn activates the caspase cascade leading to apoptosis.
Due to its specific expression in the CNS and its key role in neuronal apoptosis, JNK3 is a promising therapeutic target for neuroprotective strategies in various neurodegenerative diseases.
Q2: How do I determine the optimal concentration of this compound for my neuroprotection assay?
Determining the optimal concentration of this compound requires a systematic approach involving a dose-response analysis. The goal is to find a concentration that effectively inhibits JNK3 activity and provides neuroprotection without causing cytotoxicity.
Experimental Workflow:
-
Determine the IC50 of this compound: If the half-maximal inhibitory concentration (IC50) is not known, it should be determined using an in vitro kinase assay.
-
Assess Cytotoxicity: Perform a dose-response experiment to evaluate the toxicity of the inhibitor on your specific neuronal cell line.
-
Evaluate Neuroprotective Efficacy: Test a range of non-toxic concentrations of the inhibitor for their ability to protect neuronal cells from a specific insult (e.g., oxidative stress, excitotoxicity).
-
Confirm Target Engagement: At the optimal concentration, confirm that the inhibitor is engaging with its target by measuring the phosphorylation of a downstream substrate of JNK3, such as c-Jun.
Q3: What are some common JNK3 inhibitors and their reported IC50 values?
Several small molecule inhibitors targeting JNKs have been developed. While "this compound" is a placeholder, the table below summarizes publicly available data for well-characterized JNK inhibitors, some of which show selectivity for JNK3.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| SP600125 | 40 | 40 | 90 | |
| AS6001245 | 150 | 220 | 70 | |
| Bentamapimod (AS602801) | 80 | 90 | 230 | |
| Compound 35b | >10,000 | ~97 | 9.7 | |
| FMU200 | - | - | 0.3 | |
| YL5084 | - | - | 84 | |
| Compound 6 | - | - | 130.1 | |
| AJ-292-42151532 | - | - | 58.17 |
Note: IC50 values can vary depending on the assay conditions.
Troubleshooting Guide
Problem 1: High background signal in the JNK3 kinase assay.
High background in a kinase assay can obscure the inhibitory effects of your compound.
Problem 2: The inhibitor shows cytotoxicity at concentrations required for neuroprotection.
If the therapeutic window of your inhibitor is too narrow, it may not be a viable candidate.
-
Possible Cause: The inhibitor may have off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Re-evaluate the Dose-Response: Perform a more granular dose-response curve for both cytotoxicity and neuroprotection to identify a potential narrow therapeutic window.
-
Consider Combination Therapy: Investigate if a lower, non-toxic dose of the JNK3 inhibitor can act synergistically with another neuroprotective agent.
-
Assess Off-Target Effects: Use a kinase profiling service to determine if the inhibitor is hitting other kinases that might be responsible for the toxicity.
-
Modify the Inhibitor Structure: If feasible, medicinal chemistry efforts could be employed to improve the selectivity and reduce the toxicity of the compound.
-
**Problem 3: No neuroprotective effect is observed
Technical Support Center: Overcoming Resistance to JNK Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to JNK inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to the JNK inhibitor. What are the common mechanisms of resistance?
A1: Resistance to JNK inhibitors can arise from several mechanisms:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the effects of JNK inhibition. A common bypass mechanism is the activation of the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[1][2]
-
Activation of Pro-Survival Factors: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family, can counteract the pro-apoptotic effects of JNK inhibition.
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins like P-glycoprotein (P-gp) can actively transport the JNK inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Reactivation of the JNK Pathway: In some cases, cancer cells can develop mechanisms to reactivate the JNK pathway despite the presence of an inhibitor. This can occur through mutations in the JNK protein or upstream activators.
-
Dual Role of JNK Signaling: The JNK signaling pathway can have both pro-apoptotic and pro-survival roles depending on the cellular context and the duration of its activation.[4][5] Resistant cells might exploit the pro-survival functions of JNK signaling.
Q2: How can I confirm that my cells have developed resistance to the JNK inhibitor?
A2: To confirm resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: A key indicator of resistance is a rightward shift in the dose-response curve, signifying a higher IC50 value (the concentration of an inhibitor required to reduce a biological process by 50%). You can determine the IC50 by treating your resistant cell line and the parental (sensitive) cell line with a range of inhibitor concentrations and measuring cell viability.
-
Western Blot Analysis: Compare the phosphorylation status of JNK and its downstream targets (like c-Jun) in resistant and parental cells upon inhibitor treatment. Resistant cells may show sustained phosphorylation of these targets.
-
Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to form colonies after treatment. Resistant cells will form more colonies at higher inhibitor concentrations compared to sensitive cells.
Q3: What strategies can I employ to overcome resistance to JNK inhibitors?
A3: Several strategies can be used to overcome resistance:
-
Combination Therapy: Combining the JNK inhibitor with inhibitors of bypass signaling pathways (e.g., PI3K/Akt inhibitors) can be highly effective.[1][2]
-
Use of Second-Generation or Different Classes of Inhibitors: If resistance is due to a specific mutation in the JNK protein, a different JNK inhibitor that binds to an alternative site might be effective.
-
Modulation of Drug Efflux: Co-treatment with an inhibitor of multidrug resistance pumps can increase the intracellular concentration of the JNK inhibitor.
-
Targeting Downstream Effectors: Instead of targeting JNK directly, inhibiting key downstream pro-survival targets of the JNK pathway could be a viable alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays. | Cell passage number too high, leading to altered phenotype. | Use cells within a consistent and low passage number range. |
| Mycoplasma contamination affecting cellular response. | Regularly test for and treat mycoplasma contamination. | |
| Inaccurate inhibitor concentration due to improper storage or handling. | Prepare fresh dilutions of the inhibitor for each experiment and store the stock solution according to the manufacturer's instructions. | |
| No change in phosphorylation of JNK targets after inhibitor treatment in resistant cells. | Activation of an upstream kinase that bypasses the inhibitor's target. | Perform a phospho-kinase array to identify activated upstream kinases and consider co-treatment with an inhibitor for that kinase. |
| The inhibitor is being rapidly degraded or effluxed. | Measure the intracellular concentration of the inhibitor over time. If it is low, consider using an efflux pump inhibitor. | |
| Increased cell migration or invasion despite JNK inhibitor treatment. | Activation of epithelial-to-mesenchymal transition (EMT) pathways. | Investigate the expression of EMT markers (e.g., Vimentin, Snail). Consider co-treatment with an EMT inhibitor.[1] |
Data Presentation
Table 1: IC50 Values of JNK Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | JNK Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| MDA-MB-231 (Triple Negative Breast Cancer) | JNK-IN-8 (in combination with Lapatinib) | Synergistic cell death observed | Increased JNK and c-Jun phosphorylation in resistant cells | N/A |
| PTX-Resistant MCF-7 (Breast Cancer) | JNK-IN-8 | Not specified | Suppression of migration observed | N/A |
| Doxorubicin-Resistant Breast and Stomach Cancer Cell Lines | SP600125 | Reduced viability in resistant lines | Reduced viability in resistant lines | N/A |
| Antimitotic Drug-Resistant KBV20C | SP600125 | Sensitized resistant cells to antimitotic drugs | Sensitized resistant cells to antimitotic drugs | N/A |
Note: Specific IC50 values for resistant lines are often context-dependent and can vary. The table illustrates the expected trend of increased IC50 or the qualitative effect of the inhibitor in overcoming resistance.[2][6][7][8]
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt bypass pathway in JNK inhibitor resistance.
Caption: Dual role of JNK signaling in cell fate.
Experimental Workflow
Caption: Workflow for investigating JNK inhibitor resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the JNK inhibitor (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with the JNK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total JNK, phospho-JNK, total c-Jun, phospho-c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., JNK3) or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the target genes (e.g., genes encoding efflux pumps or pro-survival proteins) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JNK signaling in cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. SP600125, an inhibitor of Jnk pathway, reduces viability of relatively resistant cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SP600125 overcomes antimitotic drug-resistance in cancer cells by increasing apoptosis with independence of P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
JNK3 Inhibitor-2 Target Engagement Confirmation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the target engagement of JNK3 Inhibitor-2 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound is binding to JNK3 in cells?
There are three main approaches to confirm target engagement:
-
Cellular Thermal Shift Assay (CETSA): This biophysical method directly assesses the binding of this compound to the JNK3 protein by measuring changes in the protein's thermal stability.[1][2][3] Ligand binding typically stabilizes the target protein, increasing the temperature at which it denatures and aggregates.[2][3][4]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that quantitatively measures the binding of the inhibitor to a JNK3-NanoLuc® luciferase fusion protein in live cells.[5][6][7] It relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged JNK3 and a fluorescent tracer that binds to the ATP pocket.[7] The inhibitor displaces the tracer, causing a measurable decrease in the BRET signal.[6]
-
Western Blotting of Downstream Substrates: This is an indirect method that confirms target engagement by measuring the functional consequence of JNK3 inhibition. JNK3, when active, phosphorylates downstream transcription factors like c-Jun.[8][9][10][11] A successful inhibitor will reduce the levels of phosphorylated c-Jun (p-c-Jun) upon cell stimulation.[11]
Q2: Which method is best for my experiment?
The choice of method depends on your specific research question and available resources:
-
For direct, label-free evidence of binding in a native cellular environment, CETSA is an excellent choice.[2][12]
-
For quantitative, high-throughput analysis of inhibitor affinity and occupancy in live cells, NanoBRET™ is the preferred method.[7][13]
-
To confirm that target binding leads to a functional downstream effect and to assess the inhibitor's impact on the signaling pathway, Western Blotting is essential.
Q3: My CETSA results show no thermal shift. What could be the problem?
-
Insufficient Inhibitor Concentration: The inhibitor concentration may be too low to saturate the JNK3 protein. Perform an isothermal dose-response (ITDR) CETSA to determine the optimal concentration.[2][14][15]
-
Incorrect Temperature Range: The heating gradient may not cover the melting temperature (Tagg) of JNK3. Run a broad temperature range (e.g., 40-70°C) in your initial experiment to identify the Tagg.
-
Poor Cell Lysis: Inconsistent or incomplete cell lysis can lead to high variability.[14] Ensure your lysis protocol is optimized and consistently applied.
-
No Intrinsic Stabilization: Some compounds may bind to their target without conferring a significant thermal stabilization, leading to false negatives.[16] In this case, an alternative method like NanoBRET™ should be used.
Q4: My NanoBRET™ signal is very low. How can I improve it?
-
Suboptimal Transfection: Ensure efficient transfection of the JNK3-NanoLuc® fusion vector.[5] Optimize DNA concentration and the ratio of fusion vector to carrier DNA.[5][17]
-
Incorrect Tracer Concentration: Use the recommended concentration for the specific NanoBRET™ tracer. A concentration that is too high or too low can diminish the assay window.[5]
-
Fusion Tag Orientation: The placement of the NanoLuc® tag (N- or C-terminus) can impact the assay's performance. It is recommended to test both orientations to find the one that gives the best BRET signal and dynamic range.[18]
-
Low JNK3 Expression: Confirm the expression of the JNK3-NanoLuc® fusion protein via Western Blot.
Q5: I don't see a decrease in c-Jun phosphorylation with my inhibitor. What does this mean?
-
Ineffective Cell Stimulation: The JNK pathway must be activated to observe the effect of an inhibitor. Use a known JNK activator, such as anisomycin or UV radiation, to stimulate the cells before inhibitor treatment and lysis.[19][20]
-
Sub-optimal Inhibitor Incubation Time: The inhibitor may require a longer pre-incubation time to engage with the target effectively. Perform a time-course experiment.
-
Poor Antibody Quality: Use a validated antibody specific for phosphorylated c-Jun (Ser63/73).
-
Inhibitor Does Not Block Substrate Phosphorylation: It's possible the inhibitor binds to JNK3 but does not effectively block its kinase activity. This highlights the importance of combining direct binding assays (CETSA, NanoBRET™) with functional assays (Western Blot).
Signaling Pathway and Experimental Workflows
Experimental Protocols & Data Tables
Method 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to generate a CETSA melt curve to assess the thermal stabilization of JNK3 by an inhibitor.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, neuronal cell lines expressing JNK3) and grow to ~80% confluency. Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble JNK3 by Western Blot or another protein detection method.
-
Analysis: Quantify the band intensities for JNK3 at each temperature. Normalize the data to the unheated control (set to 100%). Plot the percentage of soluble JNK3 against temperature to generate melt curves for both vehicle and inhibitor-treated samples. A shift in the curve to the right indicates target stabilization.
| Parameter | Recommended Range/Value | Purpose |
| Cell Line | Endogenous JNK3-expressing line (e.g., SK-N-SH, Jurkat) or transfected HEK293T | Ensure sufficient target protein is present.[21] |
| Inhibitor Concentration | 1 - 20 µM (for initial melt curve) | To achieve saturation of the target protein. |
| Temperature Gradient | 40°C - 68°C | To cover the melting transition of JNK3. |
| Heating Time | 3 minutes | Sufficient time to induce thermal denaturation. |
| Detection Method | Western Blot | Standard method for detecting the soluble protein fraction.[14] |
Method 2: NanoBRET™ Target Engagement Assay
This protocol provides a quantitative assessment of inhibitor binding in live cells.[7]
Protocol Steps:
-
Transfection: Co-transfect HEK293 cells with the JNK3-NanoLuc® Fusion Vector and carrier DNA (e.g., at a 1:9 ratio) using a suitable transfection reagent.[5] Incubate for 24-48 hours.
-
Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM. Plate the cells into a 96-well white assay plate.
-
Tracer and Inhibitor Addition: Prepare serial dilutions of this compound. Add the inhibitor to the wells, followed immediately by the addition of the NanoBRET™ Tracer K-5 at the recommended concentration.[5] Include "no tracer" and "no inhibitor" controls.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours to allow for binding equilibrium.
-
Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Correct the ratios by subtracting the background (no tracer control). Plot the corrected BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50.
| Parameter | Recommended Value/Concentration | Purpose |
| Expression Vector | JNK3-NanoLuc® Fusion Vector | Creates the BRET donor fusion protein.[6] |
| Tracer | NanoBRET™ Tracer K-5 | Fluorescent ligand that acts as the BRET acceptor.[5] |
| Tracer Concentration | 0.5 - 1 µM (or as recommended by manufacturer) | Optimal for achieving a good assay window. |
| Inhibitor Concentration Range | 1 nM - 100 µM (11-point curve) | To generate a full dose-response curve. |
| Plate Type | 96-well, white, non-binding surface | To maximize luminescent signal and minimize compound adhesion. |
Method 3: Western Blotting for Downstream Signaling
This protocol indirectly confirms target engagement by measuring the inhibition of JNK3's kinase activity.
Protocol Steps:
-
Cell Culture and Serum Starvation: Plate cells and grow to ~70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by adding a potent activator, such as Anisomycin (e.g., 10 µg/mL), for 30 minutes.[20] Include an unstimulated control.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-c-Jun (Ser63/73). Subsequently, strip the membrane and re-probe for total JNK3 and a loading control (e.g., β-Actin or GAPDH).
-
Analysis: Detect the bands using an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate. Quantify the band intensities. Normalize the p-c-Jun signal to the total JNK3 and/or loading control signal.
| Reagent/Antibody | Recommended Dilution/Concentration | Supplier Example |
| JNK Pathway Activator | Anisomycin (10 µg/mL) | Selleckchem[20] |
| Anti-phospho-c-Jun (Ser73) | 1:1000 | Cell Signaling Technology |
| Anti-JNK3 | 1:1000 | Santa Cruz Biotechnology[21], Cell Signaling Technology[19] |
| Anti-β-Actin (Loading Control) | 1:5000 | Cell Signaling Technology |
| HRP-conjugated Secondary Ab | 1:2000 - 1:10000 | Various |
References
- 1. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. JNK3-NanoLuc® Fusion Vector [promega.com]
- 7. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 8. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Current Advances in CETSA [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promegaconnections.com [promegaconnections.com]
- 19. JNK3 (55A8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. selleckchem.com [selleckchem.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Interpreting unexpected results in JNK3 inhibition experiments
Welcome to the technical support center for JNK3 inhibition experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating the complexities of JNK3 signaling.
Frequently Asked Questions (FAQs)
Q1: What is JNK3, and why is it a therapeutic target?
A1: JNK3, or c-Jun N-terminal kinase 3, is a member of the mitogen-activated protein kinase (MAPK) family.[1] While JNK1 and JNK2 are found in many tissues, JNK3 is primarily expressed in the brain, heart, and testes.[2][3] Its restricted expression pattern and its role in neuronal apoptosis (programmed cell death) make it a promising target for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2]
Q2: What are the common inhibitors used for JNK3, and what are their limitations?
A2: Commonly used JNK inhibitors include SP600125 and various peptide inhibitors. It is important to be aware of their limitations:
-
SP600125: This is a widely used, reversible, ATP-competitive inhibitor. However, it is a pan-JNK inhibitor, meaning it also inhibits JNK1 and JNK2, which can lead to off-target effects.[2][4] Studies have also shown it can inhibit other kinases, such as PI3K.[5]
-
Peptide Inhibitors: These are designed to be more specific by targeting the substrate-binding domain of JNK. However, their cell permeability and stability can be challenges.[4]
-
Irreversible Inhibitors: Compounds like JNK-IN-8 form a covalent bond with JNK3, offering a different mode of inhibition.[2]
Q3: What is the typical signaling cascade for JNK3 activation?
A3: JNK3 is activated through a three-tiered kinase cascade. Environmental stresses or inflammatory cytokines trigger the activation of a MAPKKK (e.g., ASK1), which then phosphorylates and activates a MAPKK (MKK4 or MKK7).[3][6] MKK4/7, in turn, dually phosphorylates JNK3 on threonine and tyrosine residues within the T-P-Y motif, leading to its activation.[1]
Q4: Can JNK signaling have opposing roles in cell survival and apoptosis?
A4: Yes, the role of JNK in apoptosis is complex and can be contradictory. JNK activation can be pro-apoptotic by promoting the expression of pro-death genes or by directly affecting mitochondrial proteins.[1][7] Conversely, it can also have anti-apoptotic functions or be involved in cell survival, depending on the cell type, the nature of the stimulus, and the activity of other signaling pathways like NF-κB.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results After JNK3 Inhibition
Question: I treated my neuronal cell line with a JNK3 inhibitor, but the MTT assay shows an unexpected increase/no change in cell death. What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Specificity: The inhibitor may not be specific to JNK3 and could be affecting other pro-survival or pro-death pathways (off-target effects).[5][10] | 1. Validate inhibitor specificity: Test the inhibitor against a panel of related kinases. 2. Use a secondary inhibitor: Confirm the phenotype with a structurally different JNK3 inhibitor. 3. Employ genetic approaches: Use siRNA or shRNA to specifically knock down JNK3 and observe if the phenotype is replicated. |
| Dual Role of JNK: JNK signaling can be pro-survival in certain contexts.[8] Inhibition of this survival signal could lead to increased cell death. | 1. Literature Review: Investigate the known roles of JNK in your specific cell model and under your experimental conditions. 2. Time-course experiment: Analyze cell viability at multiple time points to understand the dynamics of the response. |
| Compensatory Signaling: Inhibition of JNK3 might lead to the activation of other compensatory survival pathways. | 1. Pathway analysis: Use western blotting to examine the activation state of other related pathways (e.g., ERK, p38, Akt). |
| MTT Assay Interference: The inhibitor compound itself might interfere with the MTT reagent or cellular metabolism. | 1. Control experiment: Run an MTT assay with the inhibitor in a cell-free system to check for direct reduction of MTT. 2. Alternative viability assay: Use a different cell viability assay, such as Trypan Blue exclusion or a CytoTox-Glo™ assay. |
Issue 2: Inconsistent or Unexpected Western Blot Results for Phospho-JNK
Question: My western blot for phosphorylated JNK (p-JNK) shows no change or an increase after inhibitor treatment. How can I interpret this?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Feedback Loops: The JNK signaling pathway has known feedback mechanisms. Inhibition of JNK can sometimes lead to a compensatory upstream activation, resulting in a transient increase in p-JNK levels.[2][4] | 1. Time-course analysis: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after inhibitor treatment to capture the dynamic changes in p-JNK levels. 2. Upstream kinase analysis: Probe for the phosphorylation status of upstream kinases like MKK4/7 or ASK1. |
| Antibody Specificity: The antibody may not be specific for the phosphorylated form of JNK or may cross-react with other proteins. | 1. Phosphatase treatment: Treat a lysate sample with a phosphatase before running the western blot. The p-JNK signal should disappear. 2. Use a different antibody: Try an antibody from a different vendor or one that recognizes a different phosphorylation site. |
| Ineffective Inhibition: The inhibitor concentration may be too low, or the incubation time may be too short to effectively inhibit JNK3 kinase activity in the cell. | 1. Dose-response experiment: Test a range of inhibitor concentrations. 2. In vitro kinase assay: Confirm the inhibitor's potency using a cell-free JNK3 kinase assay. |
| Technical Issues with Western Blotting: Problems with sample preparation, gel electrophoresis, or antibody incubation can lead to unreliable results. | 1. Loading control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[11] 2. Positive control: Include a positive control lysate from cells treated with a known JNK activator (e.g., UV radiation, anisomycin).[11] |
Experimental Protocols
In Vitro JNK Kinase Assay
This assay measures the ability of a JNK3 inhibitor to block the phosphorylation of a substrate by purified JNK3.
-
Prepare Kinase Reaction: In a microcentrifuge tube, prepare the kinase reaction mix:
-
Purified active JNK3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)[12]
-
JNK3 substrate (e.g., GST-c-Jun)
-
Your JNK3 inhibitor at various concentrations (or vehicle control)
-
-
Initiate Reaction: Add ATP (with γ-³²P ATP for radioactive detection, or unlabeled ATP for western blot-based detection) to initiate the kinase reaction.[13]
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.[13]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Radioactive: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography.[13]
-
Non-Radioactive: Separate by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-c-Jun).
-
Western Blot for Phospho-JNK
This protocol is for detecting the levels of phosphorylated JNK in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.[8]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe for total JNK and a loading control (e.g., GAPDH) to normalize the data.[11]
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with your JNK3 inhibitor at various concentrations for the desired time period.
-
Add MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm. The amount of color produced is proportional to the number of viable cells.
Data Presentation
Table 1: Example IC₅₀ Values for JNK Inhibitors
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Other Kinases Inhibited | Reference |
| SP600125 | 40 | 40 | 90 | >10-fold selectivity over 14 other kinases | [16] |
| CC-401 | - | - | - | Pan-JNK inhibitor | [16] |
| Peptide Inhibitor (c-Jun derived) | - | - | - | Targets substrate binding site | [4] |
Note: IC₅₀ values can vary depending on the assay conditions.
Visualizations
Caption: Simplified JNK3 signaling pathway showing activation cascade and points of inhibition.
Caption: Experimental workflow for detecting phosphorylated JNK3 via Western Blot.
Caption: Logical troubleshooting flow for unexpected results in JNK3 inhibition experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. JNK Kinase Assay [whitelabs.org]
- 13. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate negative control for JNK3 inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with c-Jun N-terminal kinase 3 (JNK3) inhibitors. Proper experimental design, including the selection of an appropriate negative control, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: Why is a negative control essential in my JNK3 inhibitor experiment?
A negative control is crucial to distinguish the specific effects of JNK3 inhibition from off-target or non-specific effects of the compound. An ideal negative control is a molecule that is structurally very similar to the active inhibitor but lacks inhibitory activity against JNK3. This helps to ensure that the observed cellular phenotype is a direct result of JNK3 inhibition and not due to the compound's chemical scaffold or other unintended interactions within the cell.
Q2: What are the characteristics of a good negative control for a JNK3 inhibitor?
An effective negative control should possess the following characteristics:
-
Structural Similarity: It should be a close structural analog of the active JNK3 inhibitor.
-
Inactivity against JNK3: It must show significantly reduced or no inhibitory activity against JNK3 in biochemical kinase assays.
-
Similar Physicochemical Properties: It should have comparable solubility, stability, and cell permeability to the active inhibitor to ensure similar exposure in cellular assays.
-
Verified Lack of Off-Target Effects: Ideally, the negative control should be profiled against a panel of kinases to confirm it does not have other significant off-target activities that could confound the results.
Q3: Where can I find a suitable negative control for my specific JNK3 inhibitor?
Several commercial suppliers offer negative controls for commonly used kinase inhibitors. For instance, a methylated analog of the pan-JNK inhibitor SP600125 is available as a negative control. If a commercial negative control is not available for your specific inhibitor, you may need to synthesize or source a structurally related but inactive analog. It is recommended to consult the original literature describing the inhibitor for information on inactive analogs used in its development and validation.
Q4: How do I validate that my chosen negative control is genuinely inactive against JNK3?
The inactivity of a negative control should be confirmed empirically in your experimental system. The primary method for this is a direct in vitro kinase assay.
-
In Vitro Kinase Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified JNK3. The negative control should exhibit a significantly higher IC50 value compared to the active inhibitor.
Q5: My JNK3 inhibitor is causing unexpected effects even at low concentrations. What could be the issue?
Unexpected effects at low concentrations could be due to several factors:
-
Off-Target Effects: Many kinase inhibitors, especially ATP-competitive ones, can inhibit other kinases with similar ATP-binding pockets. The widely used JNK inhibitor SP600125, for example, has been reported to inhibit other kinases.
-
Cellular Toxicity: The compound itself might be cytotoxic, independent of its JNK3 inhibitory activity.
-
Activation of Other Pathways: Inhibition of one pathway can sometimes lead to the compensatory activation of other signaling pathways.
To troubleshoot this, you should:
-
Perform a kinase selectivity profile: Test your inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
Run a cell viability assay: Assess the cytotoxicity of your inhibitor and the negative control across a range of concentrations.
-
Use a structurally distinct JNK3 inhibitor: Confirm your findings with a second, chemically different JNK3 inhibitor to ensure the observed phenotype is not an artifact of a specific chemical scaffold.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Reagent variability (inhibitor stock, cells) - Passage number of cells | - Prepare fresh inhibitor stocks regularly. - Use cells within a consistent and low passage number range. - Standardize all incubation times and reagent concentrations. |
| Negative control shows activity | - The negative control is not truly inactive. - Contamination of the negative control stock. | - Validate the inactivity of the negative control using an in vitro kinase assay. - Prepare a fresh stock of the negative control from a reliable source. |
| No effect of the JNK3 inhibitor | - Inhibitor is not cell-permeable. - JNK3 is not active or not involved in the pathway under investigation in your cell model. - Incorrect inhibitor concentration. | - Confirm cell permeability of the inhibitor. - Verify JNK3 expression and activation (phosphorylation) in your cell model by Western blot. - Perform a dose-response experiment to determine the optimal concentration. |
| High background in Western blot for p-JNK | - Non-specific antibody binding. - High concentration of primary or secondary antibody. | - Optimize blocking conditions and antibody dilutions. - Include appropriate isotype controls for your antibodies. |
Quantitative Data: JNK Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several common JNK inhibitors, highlighting their selectivity for JNK isoforms and potential off-target effects.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| SP600125 | 40 | 40 | 90 | A widely used pan-JNK inhibitor, but known to have off-target effects on other kinases. |
| Bentamapimod (AS602801) |
Technical Support Center: Optimizing Western Blotting for Phospho-JNK Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the detection of phosphorylated JNK (phospho-JNK) via Western blot.
Frequently Asked Questions (FAQs)
Q1: Why is detecting phospho-JNK so challenging?
A1: The detection of phospho-JNK by Western blot can be difficult due to several factors. Phosphorylated proteins are often present in low abundance, constituting only a small fraction of the total protein. Furthermore, the phosphorylation state is a dynamic and reversible process. Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate your target protein, leading to a weak or non-existent signal.
Q2: What is the first critical step to ensure successful phospho-JNK detection?
A2: The most critical initial step is the proper preparation of your cell or tissue lysate. This involves the mandatory inclusion of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of JNK. It is also crucial to include protease inhibitors to prevent protein degradation. Always keep your samples on ice and use pre-chilled buffers to minimize enzymatic activity.
Q3: Which blocking buffer should I use for phospho-JNK Western blots?
A3: It is highly recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk. Milk contains an abundant phosphoprotein called casein, which can lead to high background noise due to non-specific binding of the phospho-specific antibody.
Q4: I am not seeing any signal for phospho-JNK. What are the likely causes?
A4: A lack of signal can stem from several issues:
-
Insufficient Phosphorylation: The basal level of phospho-JNK in your cells may be too low to detect. Consider treating your cells with a known JNK activator (e.g., UV radiation, anisomycin) to induce phosphorylation and include a positive control.
-
Low Protein Load: Due to the low abundance of phosphorylated proteins,
Improving the translational relevance of JNK3 inhibitor-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the translational relevance of studies involving JNK3 inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, heart, and testes. It plays a crucial role in neuronal apoptosis, neuroinflammation, and the cellular stress response. This compound exerts its effect by binding to the ATP-binding site of JNK3, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.
Q2: What are the key differences between JNK1, JNK2, and JNK3, and why is isoform selectivity important?
A2: JNK1, JNK2, and JNK3 are the three main isoforms of JNK, encoded by separate genes. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the central nervous system (CNS). This restricted expression pattern makes JNK3 an attractive therapeutic target for neurological disorders, as a selective inhibitor is expected to have fewer peripheral side effects. Isoform selectivity is critical to minimize off-target effects and to accurately dissect the specific roles of each JNK isoform in different cellular processes.
Q3: What are some common off-target effects observed with JNK inhibitors?
A3: A
Validation & Comparative
Head-to-head comparison of JNK3 inhibitors in an Alzheimer's disease model
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Efficacy
The c-Jun N-terminal kinase 3 (JNK3) has emerged as a promising therapeutic target for Alzheimer's disease (AD) due to its specific expression in the brain and its central role in the pathological cascade, including amyloid-β (Aβ) production and tau hyperphosphorylation.[1][2] This guide provides a head-to-head comparison of key JNK3 inhibitors investigated in preclinical AD models, supported by experimental data on their efficacy in mitigating core pathological features of the disease.
Performance Comparison of JNK3 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of prominent JNK3 inhibitors from various studies. Direct comparison is challenging due to the use of different AD mouse models and experimental protocols across studies. This guide focuses on inhibitors with available in vivo data in recognized AD models.
| Table 1: In Vitro Potency of JNK Inhibitors | |||
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) |
| SP600125 | Pan-JNK | 40 | 40 |
| AS602801 | Pan-JNK | 80 | 90 |
| SR-3306 | Pan-JNK | Not Reported | Not Reported |
| Table 2: In Vivo Efficacy of JNK3 Inhibitors in Alzheimer's Disease Mouse Models | ||||
| Inhibitor | AD Mouse Model | Aβ Plaque Reduction | Tau Phosphorylation Reduction | Cognitive Improvement |
| SP600125 | APPswe/PS1dE9 | Significant reduction in amyloid plaque burden.[3] | Dramatic reduction in tau hyperphosphorylation.[3] | Marked improvement in behavioral measures of cognitive deficits.[3] |
| SR-3306 | Tg2576 | Not Reported | Not Reported | Improvements on four tests of cognitive abilities. |
Note: Data for different inhibitors are from separate studies and not from a direct head-to-head comparison in the same experimental setup.
Detailed Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in the comparison of JNK3 inhibitors.
Morris Water Maze for Cognitive Assessment
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of AD.
Procedure:
-
Apparatus: A circular pool (120-150 cm in diameter) is filled with opaque water (using non-toxic paint) maintained at 22-25°C. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool.
-
Acquisition Phase: Mice are subjected to a series of training trials over several consecutive days (typically 4-5 days). For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall. The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
Probe Trial: 24 hours after the last training trial, the escape platform is removed from the pool. The mouse is placed in the pool at a novel starting position and allowed to swim for 60 seconds.
-
Data Analysis: Key parameters recorded and analyzed include escape latency (time to find the platform during acquisition), path length, and time spent in the target quadrant during the probe trial. Improved performance is indicated by a shorter escape latency and a greater percentage of time spent in the target quadrant.
Quantification of Aβ Plaque Burden
Immunohistochemistry is a standard method to visualize and quantify Aβ plaques in brain tissue.
Procedure:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The brains are harvested, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution. Brains are sectioned coronally or sagittally (typically 30-40 µm thick) using a cryostat or vibratome.
-
Immunostaining:
-
Free-floating brain sections are washed in PBS.
-
Antigen retrieval is performed by incubating the sections in a suitable buffer (e.g., citrate buffer) at an elevated temperature.
-
Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated overnight at 4°C with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody-antigen reaction.
-
-
Image Analysis: Stained sections are imaged using a light microscope. The Aβ plaque burden is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the total area of the cortex and hippocampus that is occupied by Aβ plaques.
Western Blot for Phosphorylated Tau (p-Tau)
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated tau, in brain homogenates.
Procedure:
-
Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Quantification: The HRP enzyme catalyzes a chemiluminescent reaction, and the emitted light is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponding to p-tau is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizing the JNK3 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Caption: JNK3 signaling cascade in Alzheimer's disease.
Caption: Preclinical evaluation workflow for JNK3 inhibitors.
References
- 1. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of c-Jun N-terminal kinase activation reverses Alzheimer disease phenotypes in APPswe/PS1dE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of JNK3 Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of JNK3 Inhibitor-2, a selective aminopyrazole-based inhibitor, against the well-established pan-JNK inhibitor, SP600125. The information presented is supported by experimental data to aid in the objective evaluation of these compounds for neurodegenerative disease research.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of this compound (Aminopyrazole Compound 26n) and SP600125 was evaluated based on their inhibitory activity against JNK isoforms and the closely related p38α kinase.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | JNK1 | JNK2 | JNK3 | p38α | JNK1/JNK3 Selectivity |
| This compound (26n) | >500 | <50 | <1 | >10,000 | >50-fold |
| SP600125 | 40 | 40 | 90 | >10,000 | ~0.44-fold |
Data for this compound (26n) from Zheng, K. et al. J Med Chem 2014, 57(23): 10013.[1][2] Data for SP600125 from Bennett, B. L. et al. Proc Natl Acad Sci U S A 2001, 98(24): 13681-13686.
This compound demonstrates high potency against JNK3 with an IC50 value of less than 1 nM.[1][2] Notably, it exhibits significant isoform selectivity, with over 50-fold greater inhibition of JNK3 compared to JNK1.[2] In contrast, SP600125 is a pan-inhibitor, showing similar potency against JNK1 and JNK2, and is slightly less potent against JNK3.[3] Both inhibitors show high selectivity over p38α.
Cellular Assays in a Neurodegenerative Model
The neuroprotective effects of this compound were assessed in SH-SY5Y human neuroblastoma cells, a common in vitro model for Parkinson's disease, following treatment with the neurotoxin 6-hydroxydopamine (6-OHDA).
Table 2: Cellular Activity of this compound (IC50, nM)
| Assay | IC50 (nM) |
| Inhibition of 6-OHDA-induced Mitochondrial Membrane Depolarization | < 50 |
| Inhibition of 6-OHDA-induced Mitochondrial ROS Generation | < 40 |
| Inhibition of 6-OHDA-induced Cell Death | Potent |
Data from Zheng, K. et al. J Med Chem 2014, 57(23): 10013.[1]
This compound was potent in protecting SH-SY5Y cells from 6-OHDA-induced toxicity, as demonstrated by its ability to inhibit mitochondrial membrane depolarization and reduce the generation of reactive oxygen species (ROS) at nanomolar concentrations.[1]
In Vivo Efficacy: Pharmacokinetic Profiles in Mice
The pharmacokinetic properties of this compound and SP600125 were evaluated in mice to assess their potential for in vivo applications.
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | This compound (26n) | SP600125 |
| Dose and Route | 2 mg/kg, IV | 15 or 30 mg/kg, IV & 30 mg/kg, PO |
| Cmax | Good | Not explicitly stated |
| AUC | Good | Not explicitly stated |
| Half-life (t1/2) | ~1-1.5 hours | Not explicitly stated |
| Clearance (Cl) | Fair | Not explicitly stated |
| Volume of Distribution (Vd) | Fair | Not explicitly stated |
| Oral Bioavailability (F) | ≤1% | Orally active |
| Brain Penetration | Brain levels of 60 nM and 40 nM at 2 and 6 hours, respectively (after 2 mg/kg IV) | Not explicitly stated |
Data for this compound (26n) from Zheng, K. et al. J Med Chem 2014, 57(23): 10013.[1] Data for SP600125 from Bennett, B. L. et al. Proc Natl Acad Sci U S A 2001, 98(24): 13681-13686.[4]
This compound displays favorable pharmacokinetic properties for intravenous administration, with good Cmax and AUC values, and a reasonable half-life.[1] Importantly, it demonstrates the ability to penetrate the brain, a critical feature for treating neurodegenerative disorders.[1] However, its oral bioavailability is very low.[1] SP600125, on the other hand, has been shown to be orally active and effective in in vivo models.[4]
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the JNK signaling pathway and the workflows for the key in vitro assays.
Caption: The JNK signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Validation and Comparative Analysis of JNK3 Inhibitor-2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase 3 (JNK3) inhibitor-2, focusing on its binding affinity in the context of other available inhibitors. The data presented is compiled from published research and supplier information to facilitate informed decisions in research and development. JNK3 is a key member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system, making it a significant therapeutic target for neurodegenerative diseases.[1][2][3][4]
Comparative Analysis of JNK3 Inhibitor Binding Affinity
The binding affinity of an inhibitor is a critical measure of its potency. This is commonly expressed as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the dissociation constant (Kd). Lower values indicate higher potency.
The sole reported binding affinity for JNK3 inhibitor-2 is an IC50 of 250 nM. It is important to note that this value originates from a single cited source provided by a commercial vendor and, based on available literature, has not been independently validated. For robust evaluation, comparison with a panel of alternative, well-characterized JNK3 inhibitors is essential.
The following table summarizes the binding affinities of this compound alongside several other widely studied JNK inhibitors.
| Inhibitor | JNK3 Affinity (nM) | Affinity Type | JNK1 Affinity (nM) | JNK2 Affinity (nM) | Selectivity Profile |
| This compound | 250 | IC50 | >100,000 | >100,000 | JNK3 Selective |
| JNK-IN-8 | 1 | IC50 | 4.7 | 18.7 | Pan-JNK |
| Tanzisertib (CC-930) | 5 | IC50 | 61 | 5-7 | Pan-JNK |
| SR-3576 | 7 | IC50 | - | - | JNK3 Selective |
| Compound 35b | 9.7 | IC50 | >10,000 | ~97 | JNK3 Selective[4] |
| Inhibitor VIII | 52 | Ki | 2 | 4 | Pan-JNK |
| IQ 3 | 66 | Kd | 240 | 290 | JNK3 Preferential |
| SP600125 | 90 | IC50 | 40 | 40 | Pan-JNK[2] |
| Bentamapimod (AS602801) | 230 | IC50 | 80 | 90 | Pan-JNK[2] |
Data compiled from multiple sources.[2][4][5]
Signaling and Experimental Workflow Diagrams
Visualizing the biological context and experimental process is crucial for understanding the inhibitor's role and validation.
References
- 1. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative study of the safety profiles of different JNK3 inhibitors
A Comparative Guide to the Safety Profiles of JNK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of various c-Jun N-terminal kinase 3 (JNK3) inhibitors. JNK3, a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the brain, heart, and testes.[1][2] Its role in neuronal apoptosis and stress signaling has made it a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke.[3][4][5] However, the development of JNK3 inhibitors has been challenging, with safety and selectivity being significant hurdles.[3][6] This document summarizes key safety data from preclinical and clinical studies, outlines essential experimental protocols for safety assessment, and visualizes the core signaling pathway and experimental workflows.
The JNK Signaling Pathway
The JNK pathway is a critical signaling cascade that responds to various stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage.[7][8] Activation of this pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MKK4 or MKK7), which in turn phosphorylates and activates JNK.[8][9] Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun and ATF2, or acts on mitochondrial proteins to regulate cellular processes, most notably apoptosis.[7][10] Given that JNK1 and JNK2 isoforms are ubiquitously expressed, selective inhibition of JNK3 is sought to minimize off-target effects and improve safety.[1][9]
Caption: The JNK3 signaling cascade from stress stimuli to cellular response.
Comparative Safety Profiles of JNK3 Inhibitors
The safety of a JNK3 inhibitor is intrinsically linked to its selectivity. Pan-JNK inhibitors, which target JNK1, JNK2, and JNK3, carry a higher risk of side effects due to the widespread expression of JNK1 and JNK2.[1][2] Even with isoform-selective inhibitors, off-target kinase activity and compound-specific toxicities remain a concern.
Table 1: Profile of Selected JNK Inhibitors
| Inhibitor | Type | JNK3 IC50 | Selectivity Profile & Notes |
| SP600125 | Pan-JNK, ATP-competitive | 90 nM[1] | The first synthetic JNK inhibitor.[1] Potently inhibits JNK1 and JNK2 (IC50: 40 nM).[1] Exhibits >10-fold selectivity over 14 other kinases but concerns exist about off-target effects and potential toxicity related to its anthrapyrazole core.[11] |
| Bentamapimod (AS602801) | Pan-JNK | 230 nM[2] | Orally active pan-JNK inhibitor.[1] Showed a favorable safety and toxicity profile in Phase I and II clinical trials for inflammatory conditions.[1][12] |
| CC-930 | Selective JNK Inhibitor | Potent (specific IC50 not detailed in sources) | Potent and selective JNK inhibitor.[1] Showed no in vitro toxicity and was well-tolerated in healthy volunteers.[1][4] However, a Phase II trial for idiopathic pulmonary fibrosis was terminated due to cardiac adverse effects.[1][4][6] |
| Compound 26n (Aminopyrazole) | JNK3 Isoform Selective | Potent (specific IC50 not detailed in sources) | An aminopyrazole derivative with >50-fold selectivity for JNK3 over JNK1.[13] Demonstrated low toxicity in SH-SY5Y cells and was effective in cell-based neuroprotection assays.[13] |
| JNK-IN-8 | Irreversible JNK inhibitor | Potent (specific IC50 not detailed in sources) | Forms a covalent bond with JNK3.[1] Has shown anti-inflammatory and neuroprotective effects by inhibiting the JNK/NF-κB signaling pathway.[1] The long-term safety of irreversible inhibitors requires careful evaluation. |
Table 2: Summary of Reported Safety and Toxicity Data
| Inhibitor | Preclinical Findings | Clinical Findings / Safety Concerns |
| SP600125 | Protective effects observed in models of acetaminophen-induced liver toxicity.[11] However, its anthrapyrazole structure is associated with reactive oxygen species (ROS) production and DNA interactions in cancer agents, raising concerns for long-term use.[11] | Limited clinical data for neurodegenerative diseases. Safety for long-term dosing is a significant concern due to its mechanism and lack of specificity.[3] |
| Bentamapimod (AS602801) | Shown to reduce neuronal injury in preclinical models.[2] | Demonstrated a favorable safety profile in Phase I and II trials for endometriosis and ocular inflammation, suggesting it is generally well-tolerated.[1] |
| CC-930 | No inhibition of CYP450 enzymes observed.[1][4] | A Phase II trial was terminated due to cardiac adverse effects, highlighting the potential for unexpected organ toxicity even with selective inhibitors.[1][4] |
| Other Selective Inhibitors | Some selective inhibitors have shown inhibition of cytochrome P450, making them non-viable due to the high risk of drug-drug interactions and negative side effects.[14] | The development of a successful, approved JNK3 inhibitor has been difficult, with many candidates failing due to safety or efficacy issues.[6] |
Key Experimental Protocols for Safety Assessment
A rigorous and systematic approach to safety and toxicity testing is crucial in the development of JNK3 inhibitors.[15] The workflow typically progresses from high-throughput in vitro screens to more complex in vivo models.
Caption: A generalized workflow for preclinical safety assessment of kinase inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which an inhibitor causes a 50% reduction in the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the JNK3 inhibitor (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.
-
Kinase Selectivity Profiling
-
Objective: To assess the inhibitor's binding affinity against a broad panel of human kinases to identify potential off-targets.[15]
-
Methodology (Competition Binding Assay Principle):
-
Assay Preparation: A commercially available kinase panel (e.g., 442 kinases) is used.[16] Each kinase is immobilized on a solid support.
-
Competition: The test inhibitor is incubated with the kinase panel at various concentrations (e.g., 9-point dose response from 3 nM to 30 µM).[17] A known, broad-spectrum biotinylated kinase ligand is added, which competes with the test inhibitor for binding to the kinases' ATP pockets.
-
Detection: The amount of biotinylated ligand bound to each kinase is quantified, often using a fluorescently labeled tag (e.g., streptavidin-dye conjugate). A strong signal indicates the test inhibitor did not bind, while a weak signal indicates successful competition and high affinity of the inhibitor for that kinase.
-
Analysis: The results are used to calculate the dissociation constant (Kd) or IC50 for each kinase in the panel.[16] A selectivity score can be generated by comparing the affinity for JNK3 to the affinity for other kinases. This helps predict potential off-target toxicities.[15]
-
In Vivo Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration of the inhibitor in an animal model (e.g., mice or rats).[18]
-
Methodology:
-
Animal Model: Use healthy young adult rodents (e.g., C57BL/6 mice), with groups of 3-5 animals per dose level.
-
Dosing: Administer the inhibitor via a clinically relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) at escalating single doses to different groups.[18] Include a vehicle control group.
-
Clinical Observation: Monitor the animals continuously for the first few hours post-dosing and then daily for 14 days. Record signs of toxicity, including changes in behavior (lethargy, hyperactivity), physiological signs (labored breathing, piloerection), body weight, and any mortality.[18]
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine internal organs for any visible abnormalities.
-
Histopathology: Collect major organs and tissues (liver, kidney, heart, brain, spleen, etc.) for histopathological examination to identify any microscopic changes or tissue damage.
-
Analysis: Determine the MTD, which is the highest dose that does not cause mortality or unacceptable side effects.[18] The findings help guide dose selection for subsequent efficacy and repeat-dose toxicity studies.
-
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paulogentil.com [paulogentil.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Decoding kinase-adverse event associations for small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Toxicology | MuriGenics [murigenics.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for JNK3 Inhibitor-2
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of JNK3 inhibitor-2, a potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitor. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C20H14N2O2 |
| Molecular Weight | 314.34 |
| CAS Number | 2366264-18-6 |
| IC50 for JNK3 | 0.25 µM |
| IC50 for JNK1 | >100 µM |
| IC50 for JNK2 | >100 µM |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C (powder) or -80°C (in solvent) |
Pre-Disposal and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[2]
-
Avoid contact with skin and eyes.[2]
Handling:
Storage of Unused Product:
-
Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
If reconstituted, aliquot and freeze at -20°C. Stock solutions are generally stable for up to 2 months at -20°C.[3] For longer-term storage of solutions, -80°C for up to 6 months is recommended for similar compounds.[4]
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Assess the Waste Stream: Determine if the waste is the pure compound (unused or expired), a dilute solution, or contaminated materials (e.g., pipette tips, gloves, vials).
-
Pure Compound Disposal:
-
Do not dispose of solid this compound down the drain or in regular trash.
-
It should be treated as hazardous chemical waste.
-
Place the chemical in a clearly labeled, sealed container compatible with chemical waste.
-
Arrange for pickup by your institution's hazardous waste disposal service.
-
-
Dilute Solution Disposal:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect all dilute solutions in a designated, labeled hazardous waste container. The label should clearly indicate the contents, including the name of the inhibitor and the solvent (e.g., "this compound in DMSO/media").
-
Follow your institution's procedures for the disposal of liquid chemical waste.
-
-
Contaminated Material Disposal:
-
All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated.
-
Collect these materials in a designated, clearly labeled hazardous waste bag or container.
-
Dispose of this container through your institution's chemical or biohazardous waste stream, as directed by your EHS office.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that may have come into contact with the inhibitor by scrubbing with a suitable solvent, such as alcohol.[2]
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing gloves, safety glasses, and a lab coat.
-
Contain and Absorb: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the spill area with alcohol or another appropriate solvent.
-
Dispose of Cleanup Materials: Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container for proper disposal.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
